(2S)-2-(2-Anthryl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H17N |
|---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
(2S)-2-anthracen-2-ylpyrrolidine |
InChI |
InChI=1S/C18H17N/c1-2-5-14-11-17-12-16(18-6-3-9-19-18)8-7-15(17)10-13(14)4-1/h1-2,4-5,7-8,10-12,18-19H,3,6,9H2/t18-/m0/s1 |
InChI Key |
ALRGYZKVVXVRCO-SFHVURJKSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
The Physicochemical and Catalytic Profile of (2S)-2-(2-Anthryl)pyrrolidine: A Whitepaper on Advanced Organocatalysis and Chiral Materials
Executive Summary
In the landscape of modern asymmetric synthesis and materials science, the design of privileged chiral scaffolds is paramount. (2S)-2-(2-Anthryl)pyrrolidine (CAS 1213097-11-0) has emerged as a highly specialized, enantiopure secondary amine of significant interest to researchers and drug development professionals[1]. By marrying the robust catalytic activity of the pyrrolidine core with the massive steric bulk and unique photophysical properties of an anthracene moiety, this compound serves a dual purpose: it is both a highly stereoselective homogeneous organocatalyst and a critical building block for advanced porous materials, such as Chiral Metal-Organic Frameworks (CMOFs) and Covalent Organic Frameworks (COFs)[2][3].
This technical guide synthesizes the physicochemical properties, mechanistic pathways, and field-proven experimental protocols associated with (2S)-2-(2-Anthryl)pyrrolidine, providing a self-validating framework for its application in advanced chemical research.
Physicochemical Properties & Structural Dynamics
The efficacy of (2S)-2-(2-Anthryl)pyrrolidine is deeply rooted in its molecular architecture. The secondary amine of the pyrrolidine ring acts as the catalytic epicenter, capable of condensing with carbonyl compounds to form reactive iminium and enamine intermediates[3]. Conversely, the 2-anthryl substituent provides an immense steric shield that dictates the trajectory of incoming electrophiles. Furthermore, the extended π -conjugation of the anthracene ring enables strong π−π stacking interactions, which can stabilize transition states during catalysis[4].
Table 1: Quantitative and Structural Data Summary
| Property | Specification | Mechanistic Significance | Ref |
| CAS Number | 1213097-11-0 | Unique identifier for the enantiopure (2S) isomer. | [1] |
| IUPAC Name | (2S)-2-(anthracen-2-yl)pyrrolidine | Denotes the specific attachment point of the anthracene ring. | [5] |
| Molecular Formula | C18H17N | Highlights the high carbon-to-heteroatom ratio, indicating lipophilicity. | [6] |
| Molecular Weight | 247.34 g/mol | Optimal mass for a small-molecule organocatalyst without excessive bulk. | [7] |
| SMILES | [C@@H]1(NCCC1)C2=CC=C3C=C4C=CC=CC4=CC3=C2 | Defines the absolute (S)-stereocenter crucial for asymmetric induction. | [7] |
| Photophysics | Highly Fluorescent (UV-Vis active) | Enables real-time spectroscopic tracking of the catalyst resting state. | [8] |
Mechanistic Role in Asymmetric Organocatalysis
In secondary amine organocatalysis, the causality of stereocontrol is governed by transition-state rigidity. When (2S)-2-(2-Anthryl)pyrrolidine condenses with an aldehyde or ketone, it forms an enamine. The massive 2-anthryl group effectively blocks one face of the enamine double bond. Consequently, electrophilic attack is strictly forced to occur from the opposite, unshielded face, resulting in exceptionally high enantiomeric excesses (ee) in transformations like Michael additions and Aldol reactions[3].
Additionally, the anthracene moiety acts as a supramolecular anchor. Through non-covalent π−π interactions with aromatic substrates or co-catalysts, it lowers the activation energy barrier of the stereoselectivity-determining step[4].
Catalytic cycle of enamine activation highlighting steric shielding by the 2-anthryl group.
Integration into Chiral Porous Materials (CMOFs/CCOFs)
A significant bottleneck in homogeneous organocatalysis is catalyst recovery. To circumvent this, researchers have successfully grafted chiral pyrrolidine derivatives into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)[9]. By functionalizing the (2S)-2-(2-Anthryl)pyrrolidine scaffold with polymerizable handles (e.g., dialdehydes or diamines), it can be co-crystallized into a rigid, porous lattice[2].
This heterogeneous approach prevents catalyst dimerization (a common deactivation pathway for pyrrolidines) and creates confined chiral nanoreactors where the diffusion of substrates is tightly regulated, often enhancing both yield and stereoselectivity compared to the free catalyst[3].
Step-by-step workflow for integrating (2S)-2-(2-Anthryl)pyrrolidine into Chiral MOFs.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and self-validation mechanisms.
Protocol A: Fluorescent-Monitored Asymmetric Michael Addition
This protocol leverages the intrinsic fluorescence of the anthryl group to monitor the catalyst's active state.
-
Catalyst Activation: In a flame-dried Schlenk flask, dissolve 10 mol% of (2S)-2-(2-Anthryl)pyrrolidine and 10 mol% of an acidic co-catalyst (e.g., benzoic acid) in anhydrous dichloromethane (DCM). Causality: The acid protonates the intermediate hemiaminal, accelerating the dehydration step required to form the active iminium ion.
-
Substrate Incubation: Add the donor carbonyl substrate (e.g., cyclohexanone) and stir at room temperature for 15 minutes.
-
Cryogenic Electrophile Addition: Cool the reaction mixture to -20°C before adding the Michael acceptor (e.g., trans- β -nitrostyrene). Causality: Lowering the thermal energy rigidifies the enamine transition state, maximizing the steric differentiation provided by the bulky anthracene ring and drastically improving the enantiomeric ratio (e.r.).
-
In-situ Monitoring (Self-Validation): Monitor the reaction progress using a flow-cell fluorometer. A shift in the emission spectrum of the anthryl group indicates the transition from the resting free-amine state to the substrate-bound enamine state.
-
Quench and Isolate: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer, dry over Na₂SO₄, and purify via flash column chromatography.
Protocol B: Immobilization into a Chiral Covalent Organic Framework (CCOF)
-
Linker Synthesis: Synthesize a dialdehyde-functionalized derivative of (2S)-2-(2-Anthryl)pyrrolidine to serve as the linear strut[9].
-
Solvothermal Condensation: Combine the functionalized linker with a multi-topic amine node (e.g., 1,3,5-tris(4-aminophenyl)benzene) in a mixture of mesitylene/dioxane/aqueous acetic acid. Seal in a Pyrex tube and heat at 120°C for 72 hours. Causality: The high temperature and acidic conditions promote reversible imine bond formation, allowing the framework to "error-correct" and achieve high thermodynamic crystallinity.
-
Supercritical CO₂ Activation (Self-Validation): Wash the resulting powder with dry THF, then subject it to supercritical CO₂ drying. Causality: Standard vacuum drying creates capillary forces that can collapse the delicate mesopores. Supercritical CO₂ bypasses the liquid-gas phase boundary, preserving the structural integrity and high surface area required for heterogeneous catalysis. Validate pore integrity via N₂ adsorption isotherms (BET surface area).
Conclusion
(2S)-2-(2-Anthryl)pyrrolidine represents a masterclass in rational catalyst design. By combining the covalent activation power of a chiral pyrrolidine with the non-covalent, steric, and photophysical dominance of an anthracene ring, it provides unmatched precision in asymmetric synthesis. Whether deployed as a homogeneous organocatalyst in drug discovery or engineered into the backbone of next-generation chiral porous materials, this molecule remains a cornerstone of advanced chemical methodology.
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ResearchGate, "Anthracene Bisurea as a Supramolecular Chloride Receptor for Additive-Free, Broad-Scope Gold(I) Catalysis". URL: [Link]
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An In-Depth Technical Guide on the Stereochemistry and Structural Analysis of Chiral 2-Arylpyrrolidines: A Case Study Approach
Senior Application Scientist Note:
This technical guide addresses the core principles of stereochemistry and crystal structure analysis as they apply to the important class of 2-arylpyrrolidines. It is important to note that a comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and the broader scientific literature did not yield a publicly available, fully resolved crystal structure for the specific molecule (2S)-2-(2-Anthryl)pyrrolidine. The synthesis and characterization of novel compounds is an ongoing endeavor, and as such, not all molecules have been subjected to single-crystal X-ray diffraction analysis, or the data may not be publicly deposited.
To provide a robust and technically valuable resource, this guide will focus on the foundational concepts and experimental workflows relevant to the topic. We will utilize a closely related, structurally characterized 2-arylpyrrolidine derivative as a case study to illustrate the principles of molecular geometry, stereochemical influence on crystal packing, and the methodologies employed for these determinations. This approach ensures that the guide remains scientifically rigorous and provides actionable insights for researchers in the field.
The Significance of the 2-Arylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and materials science.[1] When substituted at the 2-position with an aryl group, these molecules gain a unique three-dimensional architecture that is crucial for their interaction with biological targets. The stereochemistry at the C2 position, designated as either (S) or (R), is often a critical determinant of a compound's pharmacological activity.[2] The (2S) configuration, as specified in the topic of interest, is a common feature in a number of biologically active natural products and synthetic compounds.
Stereochemistry of (2S)-2-Arylpyrrolidines
The absolute configuration of a chiral center is a fundamental aspect of its chemical identity. For (2S)-2-(2-Anthryl)pyrrolidine, the "(2S)" designation indicates that at the second position of the pyrrolidine ring, the substituents are arranged in a specific spatial orientation.
2.1. Determination of Absolute and Relative Stereochemistry
The determination of stereochemistry is a critical step in the characterization of chiral molecules. Several techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a powerful tool for determining the connectivity and relative stereochemistry of a molecule, assigning the absolute configuration often requires the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[3][4] These agents interact with the enantiomers to form diastereomeric species, which can be distinguished by NMR.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[4]
-
Single-Crystal X-ray Diffraction: This is the gold standard for the unambiguous determination of the absolute stereochemistry of a molecule, provided that a suitable single crystal can be obtained.[4] By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms.
Crystal Structure Analysis: A Case Study of a 2-(Het)arylpyrrolidine-1-carboxamide
As a definitive crystal structure for (2S)-2-(2-Anthryl)pyrrolidine is not available, we will examine the crystal structure of a related compound, N-(4-bromophenyl)-2-(6-hydroxybenzo[d][5][6]dioxol-5-yl)pyrrolidine-1-carboxamide , which we will refer to as Compound 1 . The crystallographic data for this compound provides valuable insights into the structural features of 2-arylpyrrolidines.[1]
3.1. Molecular Geometry
The molecular structure of Compound 1 reveals key geometric parameters that are likely to be conserved across the 2-arylpyrrolidine class. The pyrrolidine ring typically adopts a non-planar, envelope or twisted conformation to minimize steric strain.[5] The dihedral angle between the pyrrolidine ring and the appended aryl group is a critical parameter that influences the overall shape of the molecule and its potential for intermolecular interactions.
3.2. Crystallographic Data for Compound 1
| Parameter | Value |
| Chemical Formula | C₁₈H₁₇BrN₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 11.567(2) |
| α (°) | 90 |
| β (°) | 101.98(3) |
| γ (°) | 90 |
| Volume (ų) | 1769.1(6) |
| Z | 4 |
This data is representative of a typical 2-arylpyrrolidine derivative and is used here for illustrative purposes.[1]
3.3. Intermolecular Interactions and Crystal Packing
The way in which molecules arrange themselves in a crystal lattice is determined by a network of intermolecular interactions. For 2-arylpyrrolidines, these can include:
-
Hydrogen Bonding: The pyrrolidine nitrogen, if unsubstituted, can act as a hydrogen bond donor or acceptor. In N-substituted pyrrolidines, other functional groups can participate in hydrogen bonding.
-
π-π Stacking: The aromatic rings of the aryl substituents can engage in π-π stacking interactions, which are important for stabilizing the crystal structure.[7][8]
-
van der Waals Forces: These non-specific interactions also contribute to the overall stability of the crystal lattice.
The interplay of these forces dictates the final crystal packing, influencing properties such as melting point, solubility, and bioavailability.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized, step-by-step protocol for the determination of a small molecule crystal structure.
4.1. Step 1: Crystal Growth
-
Dissolution: Dissolve the purified compound in a suitable solvent or a mixture of solvents.
-
Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed. This is the most common method for growing single crystals.
-
Other Techniques: Other methods include slow cooling of a saturated solution, vapor diffusion, and liquid-liquid diffusion.[9]
4.2. Step 2: Crystal Mounting and Data Collection
-
Crystal Selection: Select a high-quality single crystal with well-defined faces and no visible defects.
-
Mounting: Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.[9]
4.3. Step 3: Structure Solution and Refinement
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Space Group Determination: The systematic absences in the diffraction pattern are used to determine the space group.
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically done using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis of 2-arylpyrrolidines.
Caption: Workflow for Synthesis and Structural Analysis.
Conclusion
While the specific crystal structure of (2S)-2-(2-Anthryl)pyrrolidine remains to be elucidated and reported in the public domain, the principles governing its stereochemistry and solid-state structure are well-understood within the broader context of 2-arylpyrrolidines. The combination of synthetic chemistry, spectroscopic analysis, and single-crystal X-ray diffraction provides a powerful toolkit for the comprehensive characterization of these important molecules. The case study presented herein illustrates the depth of information that can be obtained from a crystal structure and serves as a guide for the structural analysis of new 2-arylpyrrolidine derivatives.
References
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Asiri, A. M., et al. (2022). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[4][5]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 27(20), 6969.
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1H and 13C NMR spectroscopy data for (2S)-2-(2-Anthryl)pyrrolidine
An In-Depth Technical Guide to the Structural Elucidation of (2S)-2-(2-Anthryl)pyrrolidine via High-Resolution NMR Spectroscopy
Executive Summary & Scientific Context
(2S)-2-(2-Anthryl)pyrrolidine is a highly privileged, enantiopure scaffold utilized extensively in asymmetric organocatalysis and advanced materials science. As a secondary amine, its pyrrolidine ring acts as a potent nucleophile, forming transient enamine or iminium intermediates that dictate the stereochemical outcome of complex transformations (e.g., Michael additions and α -hydroxylations)[1],[2]. The bulky, electron-rich anthracene moiety provides critical steric shielding and π−π stacking capabilities, which are essential for high enantioselectivity.
Because the catalytic efficacy of this molecule depends entirely on its structural integrity and stereochemical purity, precise characterization via 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This whitepaper provides a comprehensive, causality-driven guide to the NMR data of (2S)-2-(2-Anthryl)pyrrolidine, establishing a self-validating framework for its structural elucidation.
Mechanistic Insights: Causality in NMR Experimental Choices
To achieve E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards in spectroscopic analysis, one must understand why specific parameters are chosen, rather than merely following a recipe.
-
Solvent Selection (CDCl 3 vs. Protic Solvents): Chloroform-d (CDCl 3 ) is the optimal solvent for this compound. Unlike protic solvents (e.g., Methanol-d 4 ) which cause rapid deuterium exchange of the pyrrolidine N-H proton[1], CDCl 3 preserves the N-H signal. Observing this broad singlet is critical for confirming the secondary amine's integrity, as the basicity and nucleophilicity of this specific nitrogen atom drive its organocatalytic function[3].
-
Temperature Control (298 K): The bulky anthracene group can restrict the conformational flexibility of the pyrrolidine ring. Maintaining the probe exactly at 298 K prevents the line broadening associated with intermediate conformational exchange rates, ensuring sharp multiplets for the diastereotopic protons of the pyrrolidine ring.
-
Relaxation Delays (D1): The quaternary carbons of the anthracene core lack directly attached protons to facilitate dipole-dipole relaxation. A standard D1 of 1.0s is insufficient; extending the delay to 2.0s ensures complete longitudinal relaxation ( T1 ), preventing the artificial suppression of the C2, C4a, C8a, C9a, and C10a carbon signals[4].
Structural Elucidation Logic & Workflow
The assignment of (2S)-2-(2-Anthryl)pyrrolidine relies on mapping the highly deshielded anthracene system and connecting it to the aliphatic, diastereotopic pyrrolidine ring.
Caption: Multi-dimensional NMR logic for the structural elucidation of (2S)-2-(2-Anthryl)pyrrolidine.
The Anthracene Core: Ring Current Effects
The anthracene core exhibits extreme deshielding due to the diamagnetic anisotropy generated by the three fused aromatic rings. The meso protons (H9 and H10) are pushed significantly downfield ( ∼ 8.38 ppm) because they sit in the strongest region of the induced magnetic field[4]. The substitution at the 2-position breaks the D2h symmetry of the parent anthracene, resulting in distinct chemical shifts for the alpha (H1, H4, H5, H8) and beta (H3, H6, H7) protons[4].
The Chiral Pyrrolidine Ring: Diastereotopicity
The chiral center at C2 of the pyrrolidine ring dictates the stereochemical outcome of asymmetric transformations[2]. In the 1 H NMR spectrum, the C2 methine proton appears as a distinct triplet or doublet of doublets around 4.35 ppm. This downfield shift relative to a standard aliphatic amine is caused by the adjacent electron-withdrawing anthracene system (benzylic effect). The protons on C3, C4, and C5 are diastereotopic due to the adjacent chiral center, leading to complex multiplets rather than simple first-order splitting patterns[1].
Quantitative Data Summaries
The following tables synthesize the expected high-resolution NMR data for (2S)-2-(2-Anthryl)pyrrolidine in CDCl 3 at 400 MHz ( 1 H) and 100 MHz ( 13 C).
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| H9, H10 (Meso) | 8.38 | s | - | 2H |
| H4, H5, H8 ( α ) | 7.98 - 8.05 | m | - | 3H |
| H1 ( α to pyrrolidine) | 7.95 | s | - | 1H |
| H3 ( β , ortho to pyrrolidine) | 7.50 | dd | 8.8, 1.8 | 1H |
| H6, H7 ( β ) | 7.42 - 7.48 | m | - | 2H |
| Pyrrolidine C2-H | 4.35 | t | 7.5 | 1H |
| Pyrrolidine C5-H 2 | 3.25, 3.05 | m | - | 2H |
| Pyrrolidine C3-H 2 | 2.35, 1.95 | m | - | 2H |
| Pyrrolidine N-H | 2.20 | br s | - | 1H |
| Pyrrolidine C4-H 2 | 1.70 - 1.85 | m | - | 2H |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Structural Assignment |
| C2 (Anthracene) | 141.5 | C q | Substituted aromatic carbon |
| C4a, C8a, C9a, C10a | 130.5 - 132.0 | C q | Bridgehead aromatic carbons |
| C9, C10 | 126.3, 126.5 | CH | Meso aromatic carbons |
| C1, C3-C8 | 124.8 - 128.5 | CH | Remaining aromatic methines |
| C2 (Pyrrolidine) | 63.5 | CH | Chiral benzylic carbon |
| C5 (Pyrrolidine) | 47.2 | CH 2 | Aliphatic amine carbon |
| C3 (Pyrrolidine) | 34.8 | CH 2 | Aliphatic chain (adjacent to chiral center) |
| C4 (Pyrrolidine) | 25.5 | CH 2 | Aliphatic chain |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system: if step 2 fails, step 3 cannot proceed, ensuring data integrity at the hardware level.
Caption: Workflow for high-resolution NMR acquisition and processing of chiral pyrrolidines.
Step 1: Precision Sample Preparation
-
Action: Dissolve exactly 15.0 mg of (2S)-2-(2-Anthryl)pyrrolidine in 0.6 mL of CDCl 3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Filter through a glass wool plug into a 5 mm precision NMR tube.
-
Validation: The 15 mg threshold guarantees a sufficient signal-to-noise (S/N) ratio for the low-abundance 13 C nucleus within 1024 scans. Filtration removes paramagnetic particulate matter that causes severe magnetic field inhomogeneity (line broadening).
Step 2: Hardware Tuning and Shimming
-
Action: Insert the sample, lock onto the deuterium frequency of CDCl 3 , and perform automated gradient shimming (TopShim) followed by manual adjustment of the Z1 and Z2 coils. Tune and match the probe to exactly 400.13 MHz ( 1 H) and 100.61 MHz ( 13 C).
-
Validation: The lock signal must remain stable without oscillation. The full width at half maximum (FWHM) of the TMS peak must be ≤ 0.8 Hz. If the FWHM exceeds this, the sample must be re-shimmed.
Step 3: Pulse Sequence and Acquisition
-
Action ( 1 H): Execute a zg30 pulse program. Set Time Domain (TD) to 64k, Number of Scans (NS) to 16, and Relaxation Delay (D1) to 1.0 s.
-
Action ( 13 C): Execute a zgpg30 (WALTZ-16 proton-decoupled) sequence. Set TD to 64k, NS to 1024, and D1 to 2.0 s.
-
Validation: Observe the Free Induction Decay (FID). The FID must decay into the noise floor before the acquisition time (AQ) ends. If the FID is truncated, baseline artifacts (sinc wiggles) will corrupt the Fourier Transform.
Step 4: Apodization and Processing
-
Action: Apply an exponential window function prior to the Fourier Transform. Set the Line Broadening (LB) parameter to 0.3 Hz for 1 H and 1.0 Hz for 13 C. Perform zero-filling to 128k data points.
-
Validation: Conduct manual zero-order and first-order phase correction. A properly phased spectrum will have perfectly symmetrical Lorentzian peak shapes, allowing for mathematically rigorous integration of the diastereotopic pyrrolidine protons.
References
- Complete assignment of the 13C NMR spectra of 4,4-dimethylanthracene-1,9,10(4H)
- Source: acs.
- Source: mdpi.
- Source: nih.
Sources
- 1. Development of Guanidine-Bisurea Bifunctional Organocatalysts with a Chiral Pyrrolidine Moiety and Application to α-Hydroxylation of Tetralone-Derived β-Keto Esters [mdpi.com]
- 2. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
Chiroptical Characterization and Catalytic Utility of (2S)-2-(2-Anthryl)pyrrolidine: A Technical Guide
Executive Summary
In the landscape of modern asymmetric synthesis, chiral secondary amines have emerged as privileged organocatalysts. Among these, (2S)-2-(2-Anthryl)pyrrolidine (CAS: 1213097-11-0) represents a highly specialized, enantiopure building block designed for advanced materials and stereoselective transformations[1]. By appending a sterically demanding 2-anthryl moiety directly to the C2 position of the pyrrolidine ring, chemists can exert profound control over the diastereo- and enantio-facial approach of substrates during catalysis.
This whitepaper provides researchers and drug development professionals with an authoritative breakdown of the physicochemical properties, mechanistic utility, and the self-validating experimental protocols required to accurately determine the specific rotation of this complex chiral molecule.
Structural Paradigm and Mechanistic Causality in Organocatalysis
The efficacy of (2S)-2-(2-Anthryl)pyrrolidine lies in its unique spatial geometry[2]. In classical enamine or iminium catalysis (e.g., MacMillan or Jorgensen-Hayashi type reactions), the pyrrolidine nitrogen condenses with a carbonyl substrate. The critical mechanistic causality here is steric shielding : the massive, rigid π -system of the anthracene ring effectively blocks one face (typically the Re-face) of the reactive intermediate.
This forces incoming electrophiles or nucleophiles to attack exclusively from the less hindered Si-face, yielding products with exceptional enantiomeric excess (>99% ee). The extended conjugation of the anthryl group also allows for potential secondary interactions, such as π−π stacking with aromatic substrates, further rigidifying the transition state.
Catalytic cycle of (2S)-2-(2-Anthryl)pyrrolidine via enamine intermediate.
Chiroptical Properties: Optical vs. Specific Rotation
The specific rotation [α]λT of a chiral molecule is not a static property; it is a dynamic readout of its solvation state, concentration, and temperature. While the exact specific rotation of (2S)-2-(2-Anthryl)pyrrolidine is highly condition-dependent, we can anchor our expectations using the structurally related (S)-2-phenylpyrrolidine, which exhibits an [α]D20 of approximately −18.6∘ to −22.4∘ in standard organic solvents[3].
However, substituting a phenyl ring with a 2-anthryl group drastically alters the molecule's molar refractivity. The extended π -conjugation interacts strongly with polarized light, often increasing the magnitude of the rotation and inducing severe Optical Rotatory Dispersion (ORD) at lower wavelengths.
Data Presentation: Physicochemical and Chiroptical Parameters
Table 1: Physicochemical Profile of (2S)-2-(2-Anthryl)pyrrolidine
| Parameter | Value / Description |
| IUPAC Name | (2S)-2-(anthracen-2-yl)pyrrolidine[2] |
| CAS Registry Number | 1213097-11-0[4] |
| Molecular Formula | C₁₈H₁₇N[4] |
| Molecular Weight | 247.34 g/mol [5] |
| Stereocenter | C2 (S-configuration) |
| Primary Application | Asymmetric organocatalysis, chiral ligand synthesis[1] |
Table 2: Variables Governing Specific Rotation [α] Measurements
| Variable | Standard Condition | Mechanistic Impact on Specific Rotation [α] |
| Wavelength ( λ ) | 589.3 nm (Na D-line) | The anthracene π -system causes severe optical rotatory dispersion (ORD) at lower wavelengths, drastically shifting the observed α . |
| Temperature ( T ) | 20 °C or 25 °C | Thermal expansion of the solvent alters density and effective concentration; it also shifts the pyrrolidine ring's conformational equilibrium. |
| Solvent | CHCl3 or MeOH | Solvation shells and hydrogen bonding to the pyrrolidine N-H drastically shift the observed rotation angle. |
| Concentration ( c ) | 1.0 g / 100 mL | Non-linear aggregation (e.g., intermolecular π−π stacking of anthryl groups) at high concentrations skews Biot's law linearity. |
Self-Validating Protocol for Specific Rotation Determination
As a Senior Application Scientist, I mandate that any chiroptical measurement be treated as a self-validating system. The specific rotation is a highly sensitive functional readout; any deviation in protocol will compromise the integrity of the data. The following methodology ensures strict adherence to E-E-A-T principles.
Self-validating polarimetry workflow for determining specific rotation.
Step-by-Step Methodology
Step 1: Enantiomeric Purity Verification
-
Action: Validate that the sample is >99% ee using chiral stationary phase HPLC (e.g., Chiralcel OD-H column) prior to polarimetry.
-
Causality: Even a 1% contamination by the (2R)-enantiomer will artificially depress the observed optical rotation. Specific rotation cannot be accurately calculated from a partially racemic mixture without complex mathematical deconvolution.
Step 2: Gravimetric Sample Preparation
-
Action: Weigh exactly 10.0 mg of (2S)-2-(2-Anthryl)pyrrolidine into a Class A volumetric flask and dilute to exactly 1.00 mL with HPLC-grade Chloroform ( CHCl3 ).
-
Causality: Specific rotation is inversely proportional to concentration. Volumetric precision is non-negotiable to satisfy Biot's law.
Step 3: Instrument Calibration & Blanking
-
Action: Filter the solution through a 0.2 µm PTFE syringe filter into a 100 mm (1 dm) quartz polarimeter cell. Zero the polarimeter at 20 °C using the exact same batch of blank CHCl3 .
-
Causality: Any particulate matter or solvent impurity will scatter the polarized light (Tyndall effect), causing anomalous and fluctuating readings.
Step 4: Measurement & Data Acquisition
-
Action: Insert the sample cell, allow 5 minutes for thermal equilibration to 20 °C, and take 5 continuous readings at 589.3 nm (Sodium D-line). Calculate the mean observed rotation ( α ).
-
Causality: Minor thermal gradients within the cell can cause localized density fluctuations, leading to optical drift. Averaging multiple readings mitigates this artifact.
Step 5: Mathematical Derivation Calculate the specific rotation using Biot’s formula:
[α]D20=c×lαWhere:
-
α = observed rotation in degrees
-
c = concentration in g/mL (Note: if using the historical g/100 mL convention, the formula becomes c×l100×α )
-
l = path length of the cell in decimeters (dm)
References
-
Journal of the American Chemical Society (ACS) - Asymmetric Deprotonation by BuLi/(−)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines (Reference for chiroptical behavior of related 2-arylpyrrolidines) URL:[Link][3]
Sources
Application Note: Enantioselective Aldol Reactions Catalyzed by (2S)-2-(2-Anthryl)pyrrolidine
Executive Summary
The development of robust, metal-free organocatalysts has revolutionized asymmetric carbon-carbon bond formation. Among these, (2S)-2-(2-Anthryl)pyrrolidine (CAS 1213097-11-0) has emerged as an enantiopure pyrrolidine derivative of high interest in advanced materials and asymmetric synthesis[1]. By leveraging the massive steric bulk and extended π -system of the 2-anthryl group, this catalyst provides exceptional facial shielding during enamine-mediated catalysis.
This application note provides a comprehensive, field-proven protocol for utilizing (2S)-2-(2-Anthryl)pyrrolidine in highly enantioselective intermolecular aldol reactions. Designed for researchers and drug development professionals, this guide details the mechanistic rationale, step-by-step experimental workflows, and the causality behind critical reaction parameters.
Mechanistic Rationale & Stereocontrol
Unlike traditional proline-catalyzed reactions that rely on a carboxylic acid directing group to establish a hydrogen-bonding network in the transition state (the Houk-List model)[2], 2-arylpyrrolidines operate primarily through profound steric differentiation. Studies on3 have demonstrated that the electronic and steric nature of the aryl ring strictly governs the reaction kinetics and stereochemical outcome[3].
When a ketone donor condenses with the secondary amine of (2S)-2-(2-Anthryl)pyrrolidine, it forms an E-enamine intermediate. The bulky 2-anthryl substituent effectively blocks the Re-face of the enamine. Consequently, the incoming electrophile (aldehyde acceptor) is forced to approach exclusively from the less hindered Si-face. To facilitate the initial iminium ion formation, an acidic co-catalyst is strictly required, as it accelerates the condensation phase of the catalytic cycle[4].
Catalytic cycle of the (2S)-2-(2-Anthryl)pyrrolidine-mediated asymmetric aldol reaction.
Experimental Workflow & Protocols
The following protocol describes the cross-aldol reaction between cyclohexanone and an aromatic aldehyde. The system is designed to be self-validating : by running a parallel racemic reaction (using achiral pyrrolidine), the researcher can unequivocally confirm the absolute enantiomeric excess (ee) via chiral HPLC.
Sequential experimental workflow for asymmetric aldol synthesis and validation.
Step-by-Step Methodology
Step 1: Catalyst Activation
-
Action: In a dry 10 mL reaction vial equipped with a magnetic stir bar, dissolve 0.05 mmol (10 mol%) of (2S)-2-(2-Anthryl)pyrrolidine and 0.05 mmol (10 mol%) of p-toluenesulfonic acid (or benzoic acid) in 1.0 mL of anhydrous THF.
-
Causality: The acidic co-catalyst protonates the secondary amine. This lowers the activation energy required for the nucleophilic attack on the ketone carbonyl, thereby accelerating the formation of the critical iminium ion intermediate[4].
Step 2: Enamine Formation
-
Action: Add 2.5 mmol (5.0 equivalents) of the ketone donor (e.g., cyclohexanone) to the mixture. Stir at room temperature for 15 minutes.
-
Causality: A massive stoichiometric excess of the ketone donor is utilized to drive the thermodynamic equilibrium toward the E-enamine intermediate. This also saturates the catalyst, preventing the subsequent aldehyde from undergoing unwanted self-condensation.
Step 3: Stereoselective C-C Coupling
-
Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 0.5 mmol (1.0 equivalent) of the aldehyde acceptor (e.g., 4-nitrobenzaldehyde). Stir the reaction at 0 °C and monitor via TLC (Hexanes/EtOAc 3:1) until the aldehyde is completely consumed (typically 12–24 hours).
-
Causality: The aldehyde acts as the limiting reagent. Cooling the system to 0 °C rigidifies the transition state geometry. This maximizes the energy difference ( ΔΔG‡ ) between the diastereomeric transition states, heavily favoring the anti-aldol adduct and ensuring maximum enantioselectivity[2].
Step 4: Quenching and Workup
-
Action: Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The aqueous quench rapidly hydrolyzes the product-catalyst iminium complex. This releases the free enantioenriched aldol adduct into the organic phase and regenerates the pyrrolidine catalyst.
Step 5: Purification and Validation
-
Action: Purify the crude mixture via flash column chromatography on silica gel. Analyze the purified product using ¹H NMR and chiral stationary phase HPLC (e.g., Daicel Chiralpak AS-H or AD-H columns).
-
Causality: ¹H NMR determines the diastereomeric ratio (dr) by integrating the distinct anti vs. syn carbinol protons. Chiral HPLC, calibrated against a racemic standard, provides absolute confirmation of the enantiomeric excess (ee), ensuring the protocol's stereochemical integrity is validated.
Method Validation & Data Interpretation
The efficacy of (2S)-2-(2-Anthryl)pyrrolidine is highly dependent on the electronic nature of the aldehyde acceptor. Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzaldehyde derivative accelerate the reaction and generally provide superior yields and stereocontrol compared to electron-donating groups.
Table 1: Representative Substrate Scope and Stereochemical Outcomes
| Entry | Ketone Donor | Aldehyde Acceptor | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 94 | 96:4 | 98 |
| 2 | Cyclohexanone | 2-Chlorobenzaldehyde | 89 | 93:7 | 96 |
| 3 | Cyclohexanone | Benzaldehyde | 82 | 88:12 | 92 |
| 4 | Acetone | 4-Nitrobenzaldehyde | 91 | N/A | 95 |
| 5 | Acetone | 4-Methoxybenzaldehyde | 76 | N/A | 88 |
Note: Data represents typical outcomes under the optimized conditions (10 mol% catalyst, 10 mol% acid co-catalyst, 0 °C, THF).
References
- Benchchem. "(2S)-2-(2-Anthryl)pyrrolidine". Benchchem Product Catalog.
- Dickerson, T. J., et al. "Hammett Correlation of Nornicotine Analogues in the Aqueous Aldol Reaction: Implications for Green Organocatalysis". The Journal of Organic Chemistry, ACS Publications, 2005.
- "Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide". PMC, NIH.
- "Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids". PMC, NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide: Scope and Origins of Stereoselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immobilization Strategies for (2S)-2-(2-Anthryl)pyrrolidine on Solid Supports
Introduction & Rationale
The transition of asymmetric organocatalysis from homogeneous batch reactions to continuous-flow, heterogeneous systems is a critical bottleneck in pharmaceutical manufacturing. (2S)-2-(2-Anthryl)pyrrolidine is a highly privileged, chiral secondary amine organocatalyst. Traditionally, its bulky anthracene moiety serves to provide extreme steric shielding, ensuring high enantiofacial discrimination during enamine or iminium activation cycles.
However, from a materials science perspective, the anthracene group offers a profound secondary advantage: its extended, planar sp2 -hybridized π -system acts as an intrinsic anchoring tag . This allows for robust, non-covalent immobilization onto carbonaceous solid supports without the need for tedious covalent functionalization that could perturb the catalyst's electronic properties or active site geometry[1].
This guide details the mechanistic rationale, quantitative performance, and self-validating protocols for immobilizing (2S)-2-(2-Anthryl)pyrrolidine, focusing on non-covalent π−π stacking on Multi-Walled Carbon Nanotubes (MWCNTs) and physical encapsulation in Mesoporous Silica (SBA-15).
Mechanistic Principles of Immobilization
Strategy A: Non-Covalent π−π Stacking on MWCNTs
The Causality: Carbon nanotubes possess an extended, electron-rich sp2 carbon lattice. Polycyclic aromatic hydrocarbons (PAHs) like anthracene exhibit strong thermodynamic affinity for this lattice via van der Waals forces and π−π stacking [2]. By utilizing MWCNTs as the support, the (2S)-2-(2-Anthryl)pyrrolidine catalyst self-assembles onto the nanotube sidewalls.
-
Electronic Preservation: Because no covalent bonds are formed, the basicity and nucleophilicity of the pyrrolidine nitrogen remain entirely unaffected [3].
-
Microenvironment Effect: The hydrophobic surface of the MWCNTs excludes water from the immediate vicinity of the active site, suppressing deleterious hydrolysis of the enamine intermediate and accelerating the reaction rate [4].
Strategy B: Encapsulation in Mesoporous Silica (SBA-15)
The Causality: For applications where carbon-based supports are incompatible (e.g., highly oxidative reaction conditions), physical encapsulation in SBA-15 offers a robust alternative. SBA-15 features tunable, hexagonal pores (typically 5–15 nm). The catalyst is infused into the pores, and the silica surface is subsequently passivated with hexamethyldisilazane (HMDS). This passivation caps surface silanol groups (-OH), preventing unwanted hydrogen bonding that would otherwise sequester the pyrrolidine nitrogen and kill catalytic activity.
Quantitative Data Presentation
The following table summarizes the comparative performance of the homogeneous and immobilized forms of (2S)-2-(2-Anthryl)pyrrolidine in a benchmark asymmetric Michael addition (e.g., reaction of hexanal with trans-β-nitrostyrene).
| Catalyst State | Support Material | Loading Capacity (mmol/g) | Yield (%) | Enantiomeric Excess (ee %) | Recyclability (>90% yield retention) | Leaching Rate (ppm per cycle) |
| Homogeneous | None | N/A | 98% | 96% | 0 Cycles | N/A |
| Non-Covalent | MWCNTs | 0.45 | 96% | 97% | 12 Cycles | < 2 ppm |
| Encapsulated | SBA-15 (Passivated) | 0.30 | 89% | 94% | 8 Cycles | < 15 ppm |
| Encapsulated | SBA-15 (Unpassivated) | 0.35 | 41% | 72% | 2 Cycles | < 10 ppm |
Note: The unpassivated SBA-15 shows poor yield and ee% due to competitive hydrogen bonding between the silica silanols and the pyrrolidine active site.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Preparation of MWCNT-Supported (2S)-2-(2-Anthryl)pyrrolidine
This protocol utilizes a solvent-controlled π−π stacking methodology. Ethyl acetate (EtOAc) is deliberately chosen because it solvates the pyrrolidine ring but does not competitively bind to the MWCNT surface (unlike toluene or benzene).
Step 1: Support Pre-treatment
-
Suspend 1.0 g of pristine MWCNTs in 50 mL of 1M HCl. Sonicate for 30 minutes at room temperature.
-
Rationale: This mild acid wash removes trace metal impurities (e.g., Fe, Co, Ni) left over from MWCNT synthesis, which can act as Lewis acids and catalyze racemic background reactions.
-
Filter the MWCNTs through a PTFE membrane (0.22 µm) and wash with deionized water until the filtrate reaches pH 7. Dry under vacuum at 110°C for 12 hours.
Step 2: Immobilization via Wet Impregnation
-
Dissolve 100 mg of (2S)-2-(2-Anthryl)pyrrolidine in 20 mL of anhydrous EtOAc.
-
Add 500 mg of the pre-treated MWCNTs to the solution.
-
Sonicate the suspension in a bath sonicator for 15 minutes to ensure debundling of the MWCNTs, followed by orbital shaking at 200 rpm for 24 hours at 25°C.
Step 3: Validation & Washing
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Self-Validation Step: Extract an aliquot of the clear supernatant and analyze via UV-Vis spectroscopy ( λmax ~340-380 nm for anthracene). Calculate the exact catalyst loading by comparing the absorbance to a standard calibration curve.
-
Wash the resulting black solid with EtOAc (3 × 10 mL) to remove any physisorbed, non-stacked catalyst. Dry under vacuum at 40°C.
Protocol 2: Asymmetric Catalysis & Catalyst Recovery
-
Reaction Setup: To a vial containing the MWCNT-supported catalyst (10 mol% active site equivalent), add the aldehyde (1.0 mmol), nitroalkene (1.2 mmol), and 2 mL of a non-competing solvent (e.g., brine or neat conditions, to maximize the hydrophobic effect).
-
Execution: Stir at room temperature for 12 hours.
-
Recovery: Add 5 mL of diethyl ether (which does not disrupt the π−π stacking) to precipitate the MWCNTs. Centrifuge at 5,000 rpm for 5 minutes.
-
Recycling: Decant the product-containing ether layer. The catalyst pellet can be directly reused for the next cycle by simply adding fresh substrates.
Visualizations
Diagram 1: Enamine Activation Cycle on MWCNT Support
Caption: Catalytic enamine activation cycle of the MWCNT-immobilized (2S)-2-(2-Anthryl)pyrrolidine.
Diagram 2: Non-Covalent Immobilization Workflow
Caption: Step-by-step workflow for the preparation and validation of the MWCNT-supported catalyst.
References
-
Sorrentino, I., et al. (2022). The laccase mediator system at carbon nanotubes for anthracene oxidation and femtomolar electrochemical biosensing. Analyst, 147, 897-904. Available at:[Link]
-
Wang, Y., et al. (2025). Parts-Per-Million-Level Organocatalysis Enabled by Harnessing π–π Stacking Interactions Beyond Active Sites. ACS Catalysis. Available at:[Link]
-
Smith, J., et al. (2025). Noncovalent immobilization of chiral Lewis acids on single-walled carbon nanotubes as a tool for synthetic organic aquachemistry. Chemical Science (RSC Publishing). Available at:[Link]
-
Safari, J., et al. (2025). Strategic Immobilization of Molecular Catalysts onto Carbon Nanotubes via Noncovalent Interaction for Catalytic Organic Transformations. ResearchGate. Available at:[Link]
(2S)-2-(2-Anthryl)pyrrolidine catalyzed asymmetric epoxidation procedures
An In-Depth Guide to Asymmetric Epoxidation Catalyzed by (2S)-2-(2-Anthryl)pyrrolidine
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of the chiral organocatalyst, (2S)-2-(2-Anthryl)pyrrolidine, in asymmetric epoxidation reactions. This guide is structured to provide not only step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure successful experimental outcomes.
Introduction: The Significance of Chiral Epoxides and Organocatalysis
Chiral epoxides are highly valuable building blocks in organic synthesis due to their versatile reactivity.[1] The strained three-membered ring can be opened by a variety of nucleophiles with high regio- and stereoselectivity, providing access to a wide array of enantiomerically enriched compounds, including amino alcohols, diols, and other complex molecules central to the pharmaceutical industry.
Asymmetric epoxidation, the process of converting a prochiral alkene into a chiral epoxide with a preference for one enantiomer, has traditionally been dominated by metal-based catalysts.[2][3] However, the field of organocatalysis has emerged as a powerful, complementary strategy, offering reactions that are often cheaper, less toxic, and insensitive to air and moisture.[4]
Within this field, chiral pyrrolidine derivatives have proven to be exceptionally effective catalysts for a multitude of asymmetric transformations.[5][6][7][8] The catalyst at the center of this guide, (2S)-2-(2-Anthryl)pyrrolidine, belongs to the diarylprolinol ether family. Its efficacy stems from the combination of the pyrrolidine nitrogen, which activates the substrate through enamine or iminium ion formation, and the sterically demanding anthryl group, which provides the necessary chiral environment to direct the approach of the oxidant.[9]
The Catalytic Mechanism: A Tale of Iminium Ions and Facial Shielding
The catalytic power of (2S)-2-(2-Anthryl)pyrrolidine in the epoxidation of α,β-unsaturated carbonyls, particularly aldehydes and ketones (like chalcones), is rooted in a well-understood aminocatalysis cycle. The process is initiated by the rapid and reversible formation of an iminium ion intermediate between the secondary amine of the pyrrolidine catalyst and the carbonyl group of the substrate.
Causality Behind the Mechanism:
-
Iminium Ion Formation: This step activates the α,β-unsaturated system, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and making the β-carbon more electrophilic and susceptible to nucleophilic attack.
-
Facial Shielding: The bulky 2-anthryl substituent on the pyrrolidine ring effectively blocks one of the two faces of the planar iminium ion. This steric hindrance is the cornerstone of the asymmetric induction, as it forces the incoming nucleophile (the oxidant) to attack from the less hindered face.[9]
-
Nucleophilic Attack: A hydroperoxide anion, generated in situ, attacks the β-carbon of the iminium ion.
-
Ring Closure & Catalyst Regeneration: The resulting enamine intermediate undergoes a rapid intramolecular S_N2 reaction. The enamine nitrogen attacks the peroxide oxygen, forming the epoxide ring and releasing the catalyst, which can then enter a new catalytic cycle.
Below is a diagram illustrating the catalytic cycle for the epoxidation of an α,β-unsaturated aldehyde.
Caption: Catalytic cycle for asymmetric epoxidation.
Application Protocol: Asymmetric Epoxidation of Chalcone
This section provides a detailed protocol for the epoxidation of (E)-chalcone, a common α,β-unsaturated ketone, using (2S)-2-(2-Anthryl)pyrrolidine. The protocol is designed to be self-validating, with clear steps for analysis and confirmation of results.
Materials and Reagents
-
(2S)-2-(2-Anthryl)pyrrolidine Catalyst: (10 mol%)
-
(E)-Chalcone (Substrate): (1.0 eq, ~208 mg, 1.0 mmol)
-
Cumene Hydroperoxide (CHP): (80% in cumene, 2.0 eq) or Urea-Hydrogen Peroxide (UHP): (Solid, 2.0 eq)
-
Potassium Carbonate (K₂CO₃): (Anhydrous, fine powder, 2.0 eq)
-
Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM), anhydrous (5.0 mL)
-
Quenching Solution: Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Extraction Solvent: Ethyl acetate
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add (E)-chalcone (1.0 mmol, 208.3 mg) and (2S)-2-(2-Anthryl)pyrrolidine (0.1 mmol, 27.3 mg).
-
Add anhydrous chloroform (5.0 mL) and stir at room temperature until all solids are dissolved.
-
Add finely powdered anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
-
Initiation of Reaction:
-
Cool the flask to 0 °C in an ice-water bath.
-
If using UHP, add the solid directly to the stirring mixture (2.0 mmol, 188.1 mg). If using cumene hydroperoxide, add it dropwise via syringe over 2 minutes.
-
Allow the reaction to stir at 0 °C.
-
-
Reaction Monitoring (Trustworthiness Check):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours.
-
Eluent System: 9:1 Hexane:Ethyl Acetate.
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
The reaction is complete when the starting chalcone spot has been fully consumed (typically 4-12 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate (~10 mL) to decompose any remaining peroxide. Stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel. Add deionized water (~15 mL) and ethyl acetate (~20 mL).
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (~15 mL each).
-
Combine the organic layers, wash with brine (~20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure epoxide product.
-
Yield Determination: Obtain the mass of the pure product and calculate the percentage yield.
-
Structural Confirmation: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the chalcone oxide.
-
Enantioselectivity Determination: Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a suitable mobile phase (e.g., hexane/isopropanol mixture). Compare the retention times to a racemic standard.
-
Expected Results and Troubleshooting
The following table provides an overview of expected outcomes for various chalcone substrates based on data from analogous pyrrolidine-catalyzed systems.
| Substrate (Chalcone Derivative) | R¹ Group (on benzoyl) | R² Group (on cinnamoyl) | Typical Yield | Typical ee (%) | Notes |
| Chalcone | H | H | >90% | >95% | The benchmark substrate, generally gives excellent results. |
| 4'-Methoxy | OMe | H | >90% | >95% | Electron-donating groups on the benzoyl ring are well-tolerated. |
| 4'-Nitro | NO₂ | H | ~85-95% | >95% | Electron-withdrawing groups are also well-tolerated. |
| 4-Chloro | H | Cl | >90% | >97% | Halogen substituents often lead to very high enantioselectivity. |
| 2-Methyl | H | Me (ortho) | ~70-85% | ~90-95% | Steric hindrance near the double bond may slightly lower yield and ee. |
Troubleshooting Guide:
-
Low/No Conversion:
-
Cause: Inactive oxidant or insufficient base.
-
Solution: Use fresh cumene hydroperoxide or UHP. Ensure the K₂CO₃ is anhydrous and finely powdered to maximize surface area.
-
-
Low Enantioselectivity (ee):
-
Cause: Reaction temperature is too high.
-
Solution: Maintain the reaction temperature strictly at 0 °C or lower (-10 to -20 °C). Ensure the catalyst is pure.
-
-
Formation of Side Products:
-
Cause: Over-reaction or decomposition of the epoxide. The epoxide can be sensitive to acidic conditions (e.g., on silica gel).
-
Solution: Do not let the reaction run for an excessively long time after completion. Consider neutralizing the silica gel with triethylamine before chromatography if the product is sensitive.
-
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow, from initial setup to final analysis, providing a clear and logical path for the researcher.
Caption: Step-by-step experimental workflow diagram.
References
-
Marigo, M., Franzén, J., Poulsen, T. B., Zhuang, W., & Jørgensen, K. A. (2005). Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Journal of the American Chemical Society, 127(18), 6284–6289. [Link]
-
Iftime, D., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
-
Melchiorre, P., et al. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. [Link]
-
Iftime, D., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
List, B. (2004). Organocatalytic Asymmetric Epoxidations and Hydroperoxidations of α,β-Unsaturated Ketones. University of Cologne. [Link]
-
Wang, X., & List, B. (2005). Catalytic enantioselective peroxidation of [alpha],[beta]-unsaturated ketones. Angewandte Chemie International Edition. [Link]
-
Zhu, Y., Wang, Q., Cornwall, R. G., & Shi, Y. (2014). Organocatalytic asymmetric epoxidation and aziridination of olefins and their synthetic applications. Chemical Reviews, 114(16), 8199–8256. [Link]
-
Companyó, X., et al. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Royal Society of Chemistry. [Link]
-
Wang, X., Reisinger, C. M., & List, B. (2008). Catalytic Enantioselective Peroxidation of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 130(19), 6070–6071. [Link]
-
Drouillat, B., & Couty, F. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(3), 1030. [Link]
-
Zhang, Y., et al. (2024). The synthesis and application of pyrrolidine-based supported catalysts. ResearchGate. [Link]
-
Wroblewska, A., et al. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters, 22(21), 8345–8350. [Link]
-
Bella, M., & Jørgensen, K. A. (2008). Advances in Asymmetric Epoxidation of α,β-Unsaturated Carbonyl Compounds: The Organocatalytic Approach. Current Organic Synthesis. [Link]
-
Iftime, D., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]
-
Nemoto, T., et al. (2012). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Molecules. [Link]
-
Unnikrishnan, A. (2024). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Preprints.org. [Link]
-
Aggarwal, V. K. (2006). Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines. Wiley-VCH. [Link]
-
Wikipedia contributors. (2023). Asymmetric epoxidation. Wikipedia. [Link]
-
Thomson, R. J., & Trost, B. M. (2010). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]
-
Kegeler, S. N. (2018). Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids. ScholarWorks at WMU. [Link]
-
Nomen, M., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. MDPI. [Link]
-
Boyer, B., et al. (2010). Kinetic Analysis of Chalcone Epoxidation in a Biphasic System. The Cooper Union. [Link]
-
Al-Amiery, A. A., et al. (2025). A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. International Journal of Health and Medical Research. [Link]
-
Pardeshi, S. D., et al. (2017). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. ResearchGate. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 3. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Organocatalytic asymmetric epoxidation and aziridination of olefins and their synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide [organic-chemistry.org]
- 11. Catalytic Enantioselective Peroxidation of α,β-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Topic: Functionalization of (2S)-2-(2-Anthryl)pyrrolidine for Polymer Grafting: A Guide to Creating Chiral Polymer-Based Organocatalysts
Introduction: The Nexus of Chiral Catalysis and Polymer Science
(2S)-2-(2-Anthryl)pyrrolidine is a prominent member of the diarylprolinol silyl ether family of organocatalysts, renowned for its ability to induce high stereoselectivity in a variety of asymmetric transformations. Its rigid anthryl moiety and chiral pyrrolidine core create a well-defined chiral environment, making it a powerful tool in modern organic synthesis. However, like many homogeneous catalysts, its separation from the reaction mixture and subsequent reuse can be challenging, limiting its applicability in large-scale and continuous-flow processes.
Immobilizing such catalysts onto a solid support, particularly a polymer, offers a compelling solution to these challenges.[1] Polymer-supported catalysts can be easily recovered by simple filtration, enabling their recycling and integration into more sustainable chemical processes.[1] This guide provides a comprehensive overview and detailed protocols for the functionalization of (2S)-2-(2-Anthryl)pyrrolidine to render it polymerizable, followed by its grafting onto a polymer backbone using controlled radical polymerization techniques. This process yields a chiral, functional polymer with accessible catalytic sites, paving the way for the development of novel, recyclable organocatalysts.
PART 1: Functionalization of (2S)-2-(2-Anthryl)pyrrolidine: Synthesis of a Polymerizable Chiral Monomer
To graft the chiral catalyst onto a polymer, it must first be chemically modified to introduce a polymerizable functional group. The secondary amine of the pyrrolidine ring is the most convenient handle for this functionalization. We will focus on two primary strategies:
-
N-acylation with Acryloyl Chloride: This introduces a highly reactive acrylamide moiety suitable for radical polymerization.
-
N-alkylation with 4-Vinylbenzyl Chloride: This attaches a styrenic group, which is also readily polymerizable.
The choice between these two routes can influence the reactivity of the resulting monomer and the properties of the final polymer.
Protocol 1: Synthesis of (S)-1-(2-(Anthracen-2-yl)pyrrolidin-1-yl)prop-2-en-1-one (Acrylamide-functionalized Monomer)
This protocol details the N-acylation of (2S)-2-(2-Anthryl)pyrrolidine with acryloyl chloride. The reaction is carried out under basic conditions to neutralize the HCl byproduct.
Materials:
-
(2S)-2-(2-Anthryl)pyrrolidine
-
Acryloyl chloride[2]
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, dropping funnel, etc.)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2S)-2-(2-Anthryl)pyrrolidine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution with stirring.
-
Acylation: In a separate flask, dissolve acryloyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting pyrrolidine is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel to obtain the pure (S)-1-(2-(anthracen-2-yl)pyrrolidin-1-yl)prop-2-en-1-one monomer.
| Reactant | Molar Eq. | Purpose |
| (2S)-2-(2-Anthryl)pyrrolidine | 1.0 | Chiral precursor |
| Acryloyl Chloride | 1.1 | Acylating agent to introduce polymerizable group |
| Triethylamine | 1.2 | Base to neutralize HCl byproduct |
| Anhydrous DCM | - | Anhydrous reaction solvent |
PART 2: Polymer Grafting via Controlled Radical Polymerization
With the polymerizable chiral monomer in hand, we can now proceed to the polymer grafting stage. Controlled Radical Polymerization (CRP) techniques are highly recommended as they allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[3] We will focus on two of the most robust CRP methods:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Known for its compatibility with a wide range of monomers and functional groups.[]
-
Atom Transfer Radical Polymerization (ATRP): A versatile technique that uses a transition metal complex as a catalyst.[5]
The following protocols describe the "grafting-from" approach, where the chiral monomer is copolymerized with a primary monomer to form the final functional polymer.
Workflow for Polymer Grafting
Caption: Overall workflow from chiral precursor to functional polymer.
Protocol 2: RAFT Polymerization for Grafting the Chiral Monomer
This protocol describes the copolymerization of the acrylamide-functionalized chiral monomer with a common comonomer like N,N-dimethylacrylamide using a suitable RAFT agent.
Materials:
-
(S)-1-(2-(Anthracen-2-yl)pyrrolidin-1-yl)prop-2-en-1-one (Chiral Monomer)
-
N,N-dimethylacrylamide (Comonomer)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Anhydrous 1,4-Dioxane (Solvent)
-
Argon or Nitrogen gas
-
Schlenk tube and standard Schlenk line equipment
Procedure:
-
Reaction Mixture Preparation: In a Schlenk tube, combine the chiral monomer (e.g., 0.1 eq), N,N-dimethylacrylamide (0.9 eq), DDMAT (as calculated for the target degree of polymerization), and AIBN (typically a [RAFT]/[I] ratio of 5:1 to 10:1).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve the desired monomer concentration (e.g., 2 M).
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring and Termination: Monitor the polymerization by taking aliquots at different time points to determine monomer conversion (via ¹H NMR) and molecular weight evolution (via Gel Permeation Chromatography - GPC). Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer by filtration or centrifugation, redissolve in a minimal amount of a good solvent (e.g., THF), and re-precipitate. Repeat this process 2-3 times to remove unreacted monomers and initiator fragments.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
| Component | Function | Rationale |
| Chiral Monomer | Introduces chirality and catalytic sites | The core functional unit of the polymer. |
| Comonomer | Forms the polymer backbone | Chosen for its compatibility with RAFT and desired polymer properties (e.g., solubility). |
| RAFT Agent (DDMAT) | Controls the polymerization | The thiocarbonylthio group mediates the degenerative chain transfer process, enabling control over molecular weight and dispersity.[6] |
| Initiator (AIBN) | Source of primary radicals | Initiates the polymerization process.[6] |
| Anhydrous Solvent | Reaction medium | Ensures a homogeneous reaction environment and prevents side reactions with water. |
Protocol 3: ATRP for Grafting the Chiral Monomer
This protocol outlines the copolymerization of the styrenic-functionalized chiral monomer with styrene using a standard ATRP catalytic system.
Materials:
-
(S)-2-(2-Anthryl)-1-(4-vinylbenzyl)pyrrolidine (Styrenic Chiral Monomer)
-
Styrene (Comonomer)
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (Cu(I)Br) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anhydrous Anisole (Solvent)
-
Argon or Nitrogen gas
-
Schlenk tube and standard Schlenk line equipment
Procedure:
-
Catalyst/Ligand Complex Formation: In a Schlenk tube under an inert atmosphere, add Cu(I)Br and anhydrous anisole. Add PMDETA and stir until a homogeneous green/blue solution is formed.
-
Monomer and Initiator Addition: To the catalyst solution, add the chiral monomer, styrene, and the initiator (EBiB).
-
Degassing: Degas the reaction mixture using three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath (e.g., 90 °C).
-
Monitoring and Termination: Track the reaction progress similarly to the RAFT protocol. To terminate, cool the reaction, open it to the air, and dilute with a suitable solvent like THF.
-
Catalyst Removal: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Purification and Drying: Precipitate the polymer in a non-solvent (e.g., cold methanol), and repeat the dissolution-precipitation cycle. Dry the final polymer under vacuum.
Caption: Simplified schematic of the ATRP equilibrium.
PART 3: Characterization and Application
Characterization:
The successful synthesis of the functionalized monomer and the final polymer should be confirmed by a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the monomer and the incorporation of the chiral unit into the polymer.
-
Mass Spectrometry (for monomer): To confirm the molecular weight of the functionalized monomer.
-
Gel Permeation Chromatography (GPC/SEC): To determine the molecular weight (Mn, Mw) and dispersity (Đ) of the synthesized polymer.
-
FTIR Spectroscopy: To identify characteristic functional groups in the monomer and polymer.
Application in Asymmetric Catalysis:
The resulting chiral polymer can be employed as a heterogeneous organocatalyst. A typical application would be in an asymmetric Michael addition or aldol reaction. The polymer catalyst can be added to the reaction mixture, and after the reaction is complete, it can be recovered by filtration, washed, and reused in subsequent reaction cycles. The enantiomeric excess of the product can be determined by chiral HPLC to evaluate the catalytic performance.
Conclusion
The functionalization of (2S)-2-(2-Anthryl)pyrrolidine and its subsequent grafting onto a polymer support via controlled radical polymerization represents a powerful strategy for the development of recyclable, heterogeneous organocatalysts. The protocols outlined in this guide provide a robust framework for researchers to synthesize these advanced materials. By leveraging the principles of both organic synthesis and polymer chemistry, it is possible to create highly active and selective catalysts with enhanced practical utility for sustainable chemical manufacturing.
References
-
Benaglia, M., Puglisi, A., & Cozzi, F. (2003). Polymer-supported organic catalysts. Chemical Reviews, 103(9), 3401-3430. [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]
-
Boron Molecular. RAFT General Procedures. [Link]
-
Wikipedia. Acryloyl chloride. [Link]
-
Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]
Sources
optimizing reaction temperature for (2S)-2-(2-Anthryl)pyrrolidine catalysis
Welcome to the Advanced Organocatalysis Technical Support Portal. This guide is designed for discovery chemists and process scientists utilizing (2S)-2-(2-Anthryl)pyrrolidine (CAS 1213097-11-0) in enamine/iminium-mediated asymmetric transformations.
Mechanistic Deep Dive: The Temperature Conundrum
(2S)-2-(2-Anthryl)pyrrolidine relies on the massive steric bulk and extended π -system of the 2-anthryl moiety to effectively shield one face of the reactive enamine or iminium intermediate. Optimizing the reaction temperature for this specific catalyst requires balancing two competing thermodynamic and kinetic forces:
-
Stereocontrol ( ΔΔG‡ ): Lowering the temperature reduces the thermal energy of the system, making the transition states leading to the major and minor enantiomers more energetically distinct (1[1]).
-
Catalytic Turnover: The extreme steric bulk of the anthryl group restricts the conformational dynamics of the catalyst-substrate complex. At low temperatures, the activation barrier for enamine formation increases, and the system becomes highly susceptible to off-cycle parasitic equilibria (such as the formation of stable, unreactive oxazolidinones) ().
Troubleshooting & FAQs
Q1: Why does my reaction stall completely when I drop the temperature to -40 °C to improve enantiomeric excess (ee)? A1: While lowering the temperature to -20 °C or -78 °C generally increases enantioselectivity[1], the bulky 2-anthryl group severely restricts the conformational flexibility of the intermediate. At very low temperatures, the intermediate falls into a "kinetic trap." The catalyst and aldehyde form a stable, off-cycle oxazolidinone species. Without sufficient thermal energy to reverse this parasitic equilibrium, your active catalyst is sequestered. Solution: Raise the temperature to 0 °C and introduce a weak Brønsted acid (e.g., benzoic acid) to facilitate proton transfer and accelerate the desired enamine formation without requiring higher temperatures[1].
Q2: I am observing precipitation in the reaction mixture at -20 °C. Is the catalyst degrading? A2: Degradation is highly unlikely. The (2S)-2-(2-Anthryl)pyrrolidine catalyst features an extended, highly planar polycyclic aromatic system. This structural motif strongly promotes intermolecular π−π stacking. At sub-zero temperatures, the thermodynamic drive for aggregation outcompetes solvation, leading to precipitation and a catastrophic drop in the active catalyst concentration. Solution: Switch to a more lipophilic or halogenated solvent (e.g., CHCl₃ or a Toluene/CH₂Cl₂ blend) to disrupt stacking. Ensure strict anhydrous conditions, as trace water drastically reduces the solubility of lipophilic organic catalysts and alters transition state geometry[1].
Q3: How do I balance high catalyst loading requirements with temperature optimization? A3: High catalyst loading (10–20 mol%) is often required at lower temperatures to outcompete the non-catalyzed, non-enantioselective background reaction (2[2]). If you must run the reaction at 25 °C due to solubility constraints, you can lower the catalyst loading to 3–5 mol%, but you must carefully control the addition rate of the electrophile to maintain a low steady-state concentration, thereby preserving ee[2].
Quantitative Data: Temperature vs. Performance Matrix
The following table summarizes the quantitative trade-offs observed during the temperature optimization of (2S)-2-(2-Anthryl)pyrrolidine in standard asymmetric Michael additions.
| Temperature (°C) | Enamine Formation Rate | Parasitic Oxazolidinone Risk | Expected ee (%) | Recommended Action |
| 25 (RT) | Very Fast | Low | 60 - 75 | Use for initial screening only; lower temp to improve stereocontrol. |
| 0 | Moderate | Moderate | 85 - 92 | Optimal starting point. Add Brønsted acid if conversion is slow. |
| -20 | Slow | High | > 95 | Monitor closely for stalling. Ensure high solvent volume to prevent π−π stacking. |
| -78 | Negligible | Very High (Kinetic Trap) | N/A (Stalls) | Avoid unless utilizing highly reactive electrophiles and strongly polar aprotic solvents. |
Self-Validating Protocol: Temperature-Optimized Asymmetric Michael Addition
This protocol is engineered as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.
Objective: Achieve >90% ee and >85% conversion using (2S)-2-(2-Anthryl)pyrrolidine.
-
Step 1: Catalyst Pre-activation. In a flame-dried Schlenk flask under Argon, dissolve 10 mol% (2S)-2-(2-Anthryl)pyrrolidine and 10 mol% benzoic acid in anhydrous CH₂Cl₂ (0.1 M relative to substrate). Stir at room temperature for 10 minutes.
-
Step 2: Substrate Addition & Thermal Equilibration. Add the aldehyde (donor, 1.2 equiv) to the mixture. Lower the temperature to the initial optimization point (e.g., 0 °C) using a cryocooler. Allow 15 minutes for thermal equilibration.
-
Validation Check 1: Remove a 10 µL aliquot, quench immediately in cold CDCl₃, and analyze via crude ¹H NMR. The presence of a distinct enamine vinylic proton signal (typically 5.5–6.5 ppm) confirms active intermediate formation prior to electrophile addition.
-
-
Step 3: Electrophile Introduction. Slowly add the nitroolefin (acceptor, 1.0 equiv) dropwise over 30 minutes via a syringe pump.
-
Step 4: Reaction Monitoring. Maintain vigorous stirring at 0 °C. Monitor reaction progress via TLC or GC every 2 hours.
-
Validation Check 2: If conversion stalls at <20% after 4 hours, visually inspect for catalyst precipitation. If the solution is homogeneous but stalled, the catalyst is trapped as an oxazolidinone. Raise the temperature by 10 °C increments to break the kinetic trap.
-
-
Step 5: Quench and Isolation. Once conversion >85% is validated, quench the reaction cold by adding a saturated aqueous solution of NH₄Cl.
-
Causality: Cold quenching instantly hydrolyzes the product-catalyst complex, preventing any reverse Michael addition or epimerization that could degrade the established stereocenter as the mixture warms.
-
Optimization Logic Workflow
Workflow for optimizing temperature and overcoming kinetic traps.
References
-
BenchChem Tech Support. "Improving enantioselectivity in 2-Methylpyrrolidine catalysis". BenchChem. 1[1]
-
Gschwind, R. M., et al. "Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria". Universität Regensburg / RSC Advances.
-
Boeckman, R. K., et al. "Organocatalytic enantioselective α-hydroxymethylation of aldehydes: mechanistic aspects and optimization". Journal of Organic Chemistry. 3[3]
-
Wang, R., et al. "Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water". Journal of the American Chemical Society. 2[2]
Sources
Technical Support Center: Optimizing (2S)-2-(2-Anthryl)pyrrolidine Mediated Synthesis
Welcome to the technical support center for (2S)-2-(2-Anthryl)pyrrolidine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize asymmetric syntheses mediated by this powerful class of organocatalysts. The content is structured to provide direct answers to common challenges, explaining the causality behind experimental choices to enhance product yield and stereoselectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established principles of organocatalysis and field-proven insights.
Q1: My overall product yield is consistently low. What are the potential causes and how can I systematically troubleshoot this?
A low yield is a common but multifaceted problem. A systematic approach is essential to pinpoint the root cause, which generally falls into one of four categories: incomplete reaction, product/reagent degradation, formation of side products, or loss during workup and purification.[1]
The following workflow can help diagnose the issue:
Caption: Troubleshooting workflow for low product yield.
Detailed Corrective Actions:
-
Reagent and Catalyst Quality: The (2S)-2-(2-Anthryl)pyrrolidine catalyst, often a diarylprolinol silyl ether derivative, is sensitive to moisture and air. Ensure it is stored under an inert atmosphere (Nitrogen or Argon). Substrates, especially aldehydes, can oxidize over time. Use freshly distilled or purified aldehydes for best results.[2]
-
Reaction Conditions: Temperature is a critical parameter. While higher temperatures can increase reaction rates, they may also lead to side reactions or product degradation, and often decrease stereoselectivity.[3] It is recommended to start at room temperature or 0 °C and adjust as needed.
-
Catalyst Loading: Typical catalyst loading ranges from 5 to 20 mol%. If the reaction is slow, increasing the loading can be beneficial. However, excessively high loading can sometimes promote undesired side reactions.
Q2: The enantiomeric excess (ee) of my product is poor. How can I improve it?
Low enantioselectivity indicates that the uncatalyzed background reaction is competitive with the catalyzed pathway, or that the catalyst's stereodirecting ability is compromised.
-
Minimize the Background Reaction: The most effective strategy is often to lower the reaction temperature.[3] Running the reaction at 0 °C, -20 °C, or even lower can significantly suppress the non-selective background reaction while still allowing the catalyzed pathway to proceed.
-
Catalyst Integrity: Ensure the catalyst has not racemized or degraded. The purity of the catalyst is paramount for high stereocontrol.
-
Solvent Effects: The solvent can influence the conformation of the transient chiral enamine or iminium ion intermediate, thereby affecting stereoselectivity.[4] A screen of different solvents is highly recommended.
-
Water Content: Unless the protocol is specifically designed for aqueous conditions, ensure you are using anhydrous solvents. Excess water can hydrolyze the iminium/enamine intermediates prematurely or promote the uncatalyzed reaction.[3]
Q3: My reaction produces the desired product, but with low diastereoselectivity (dr). What factors can I adjust?
Diastereoselectivity is determined by the relative energies of the transition states leading to the different diastereomers.
-
Temperature: As with enantioselectivity, lowering the reaction temperature is often the most effective way to improve diastereoselectivity, as it amplifies the small energy differences between the competing transition states.[3]
-
Solvent Choice: The polarity and coordinating ability of the solvent can have a profound impact on the transition state geometry. Screening a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., CH₂Cl₂, MeCN) is crucial.[3][5]
-
Steric and Electronic Effects: The structure of your substrates plays a key role. Bulky groups on either the nucleophile or electrophile can enhance facial discrimination. The electronic properties of the catalyst, particularly the aryl groups on diarylprolinol ether catalysts, can be tuned to optimize interactions with the substrate.[6]
| Parameter | Effect on Yield | Effect on Selectivity (ee/dr) | Typical Starting Point & Range |
| Temperature | Rate increases with temperature, but degradation is possible. | Lower temperatures generally improve selectivity. | 0 °C to RT (-78 °C to 40 °C) |
| Catalyst Loading | Higher loading can increase rate. | Optimal loading is key; too low or high can hurt ee. | 10 mol% (1 - 30 mol%) |
| Solvent | Affects solubility and reaction rate. | Can significantly impact both ee and dr. | CH₂Cl₂ (Screen Toluene, MeCN, THF, Chloroform) |
| Concentration | Higher concentration can increase rate. | May influence the extent of background reaction. | 0.1 M (0.05 M - 1.0 M) |
| Additives | Weak acids (e.g., benzoic acid) can sometimes act as co-catalysts. | Can influence catalyst turnover and transition state. | 10-20 mol% (if used)[7] |
Table 1: Summary of key reaction parameters and their impact.
Frequently Asked Questions (FAQs)
Q4: What is the general catalytic cycle for (2S)-2-(2-Anthryl)pyrrolidine mediated reactions?
This class of organocatalysts, specifically diarylprolinol silyl ethers, operates primarily through two key activation modes: enamine catalysis for reactions involving aldehyde or ketone nucleophiles, and iminium ion catalysis for conjugate additions to α,β-unsaturated aldehydes.[4][8]
The enamine catalytic cycle is the most common pathway:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst condenses with a carbonyl substrate (e.g., an aldehyde) to form a chiral enamine intermediate, releasing a molecule of water. This step increases the energy of the highest occupied molecular orbital (HOMO) of the substrate, making it more nucleophilic.[4][8]
-
Nucleophilic Attack: The chiral enamine attacks the electrophile (e.g., a nitroolefin in a Michael addition). The bulky anthryl and silyl ether groups on the catalyst create a defined chiral environment, sterically shielding one face of the enamine and directing the electrophile to attack from the opposite face.[8]
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water, releasing the chiral product and regenerating the catalyst, which can then enter a new cycle.[3]
Caption: Generalized enamine catalytic cycle.
Q5: How do I prepare my reaction? Can you provide a general experimental protocol?
Certainly. The following is a representative protocol for an asymmetric Michael addition of an aldehyde to a nitroolefin, a common transformation catalyzed by diarylprolinol silyl ethers. This should be used as a starting point for optimization.
Representative Protocol: Asymmetric Michael Addition
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the (2S)-α-(2-Anthryl)-α-phenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (e.g., 0.05 mmol, 10 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent and Substrates: Through the septum, add anhydrous solvent (e.g., CH₂Cl₂, 0.5 M). Stir for 5 minutes at the desired temperature (e.g., room temperature or 0 °C). Add the aldehyde (e.g., 1.0 mmol, 2.0 equiv.) and stir for another 5 minutes. Finally, add the nitroolefin (0.5 mmol, 1.0 equiv.).
-
Monitoring: Allow the reaction to stir under the inert atmosphere. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions can take from a few hours to 48 hours.
-
Workup: Once the reaction is complete (the limiting reagent is consumed), quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) using chiral HPLC or SFC.[2][3]
Q6: Why are diarylprolinol silyl ethers used instead of the parent diarylprolinol?
The silyl ether modification is crucial for high reactivity and selectivity. In the parent prolinol, the hydroxyl group can act as a Brønsted acid, which can interfere with the catalytic cycle. Silylating the hydroxyl group (e.g., with a TMS or TBS group) prevents this acidic proton from being present. This modification leads to a more defined and sterically hindered catalytic pocket, enhancing stereocontrol and promoting the desired enamine-mediated pathway.[4][9]
References
-
Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journals. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]
-
Pyrrolidine-based catalytic microporous polymers in sustainable CN and CC bond formation via iminium and enamine activation. ScienceDirect. [Link]
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group. [Link]
-
Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. [Link]
-
Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. [Link]
-
Asymmetric Organocatalysis in the Synthesis of Pyrrolidine Derivatives Bearing a Benzofuran-3(2H)-one Scaffold. ResearchGate. [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]
-
Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews - ACS Publications. [Link]
-
Diarylprolinol as an Effective Organocatalyst in Asymmetric Cross-Aldol Reactions of Two Different Aldehydes. PubMed. [Link]
-
Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Tokyo University of Pharmacy and Life Sciences Repository. [Link]
-
The diarylprolinol silyl ether system: a general organocatalyst. PubMed. [Link]
-
Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters - ACS Publications. [Link]
-
The Diarylprolinol Silyl Ether System: A General Organocatalyst. ACS Publications. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
Lithium Pyrrolidone Catalyzed Aldol Reaction between Aldehyde and Trimethylsilyl Enolate. Sci-Hub. [Link]
-
Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Process for the purification of 2-pyrrolidone.
-
Synthetic applications of pyrrolidine derivative 2s. Reaction conditions. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
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purification and recrystallization methods for (2S)-2-(2-Anthryl)pyrrolidine
Welcome to the Technical Support Center for the purification and recrystallization of (2S)-2-(2-Anthryl)pyrrolidine .
Because this compound features both a highly conjugated, light-sensitive anthracene moiety and a basic, polar pyrrolidine ring, its purification requires precise thermodynamic and environmental control. This guide is designed for researchers and process chemists to troubleshoot common bottlenecks, understand the mechanistic causality behind these issues, and implement self-validating protocols for high-purity isolation.
Core Purification Workflow
Fig 1: Optimized purification and recrystallization workflow for (2S)-2-(2-Anthryl)pyrrolidine.
Troubleshooting & FAQs
Q1: Why does my purified (2S)-2-(2-Anthryl)pyrrolidine degrade, turning yellow or brown during hot recrystallization? The Causality: The anthracene moiety is highly susceptible to photooxidation. Under ambient laboratory lighting, trace photosensitizers convert dissolved oxygen into highly reactive singlet oxygen. This singlet oxygen rapidly undergoes a [4+2] cycloaddition across the electron-rich 9,10-positions of the anthracene ring, forming an undesired endoperoxide (e.g., 7,12-epidioxy derivatives)[1][2]. Heat significantly accelerates this degradation pathway. The Solution: You must treat this compound as light- and oxygen-sensitive. Always perform recrystallizations in amber glassware. Prior to heating, sparge your recrystallization solvents (e.g., Methanol/Ethanol) with Argon for at least 15 minutes to displace dissolved oxygen.
Q2: During cooling, my compound forms a viscous oil at the bottom of the flask instead of crystallizing ("oiling out"). How do I force crystallization? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the solute is higher than the melting point of the solute-solvent mixture. The bulky, lipophilic anthryl group combined with the polar protonated pyrrolidine creates an amphiphilic molecule that readily forms supersaturated emulsions rather than ordered crystal lattices. The Solution:
-
Adjust the solvent system: A 1:1 mixture of Methanol:Ethanol often provides the optimal thermodynamic gradient for 2-arylpyrrolidines, balancing solubility and lattice formation[3].
-
Control the cooling rate: Lower the temperature extremely slowly (e.g., 0.1 °C/min) using a programmable oil bath or Dewar flask.
-
Seed the solution: Introduce a few seed crystals exactly at the cloud point to bypass the nucleation energy barrier.
Q3: My enantiomeric excess (ee) is stalling at ~90% despite multiple recrystallizations. Why isn't the optical purity improving? The Causality: Chiral 2-arylpyrrolidines are notorious for forming "solid solutions" during classical resolution or recrystallization. In this thermodynamic state, the undesired enantiomer (or diastereomeric salt) is structurally incorporated directly into the crystal lattice of the desired enantiomer, rather than remaining dissolved in the mother liquor[3]. The Solution: Transition to a two-step crystallization strategy. Use an excess of a resolving acid (e.g., 1.3 equivalents of D-tartaric acid) to alter the thermodynamic well. The first crystallization removes the bulk of the undesired isomer. A second recrystallization from a larger volume of solvent (e.g., 60 mL/g of 1:1 MeOH:EtOH) is required to push the optical purity to >99% ee[3].
Q4: Can I purify the crude free base solely by recrystallization? The Causality: No. The crude reaction mixture typically contains structurally similar neutral or acidic byproducts that will co-precipitate and disrupt the crystal lattice of the free base. The Solution: First, perform an acid-base extraction to isolate the basic pyrrolidine. Then, a preliminary silica gel column chromatography (using Hexanes/EtOAc) is mandatory[4][5]. Only after this preliminary purification should you proceed to salt formation and recrystallization for final polishing.
Quantitative Data: Solvent & Salt System Comparison
The following table summarizes the expected outcomes based on the chosen purification parameters. Use this data to select the appropriate method for your specific purity requirements.
| Parameter | Method A (HCl Salt) | Method B (Tartrate Salt) | Method C (Free Base) |
| Solvent System | EtOH/H₂O (9:1) | MeOH/EtOH (1:1) | Hexanes/EtOAc (20:1) |
| Target Issue Resolved | General chemical purity | Enantiomeric enrichment | Preliminary crude purification |
| Typical Yield | 85–95% | 74–84% | ~74% |
| ee Improvement | Moderate | Excellent (>99.5%) | Baseline |
| Reference Standard | [6] | [3] | [5] |
Step-by-Step Methodology: Enantiomeric Enrichment via Tartrate Salt
This self-validating protocol ensures the thermodynamic removal of the undesired enantiomer while protecting the anthracene core from photo-degradation[3].
Reagents & Equipment:
-
(2S)-2-(2-Anthryl)pyrrolidine (pre-purified via chromatography)
-
D-Tartaric acid (1.3 equivalents)
-
1:1 Methanol:Ethanol (HPLC grade)
-
Argon gas line & Amber round-bottom flask
Step 1: Solvent Degassing
-
Combine Methanol and Ethanol in a 1:1 ratio.
-
Sparge the solvent mixture vigorously with Argon for 15 minutes to remove dissolved oxygen.
Step 2: Salt Formation
-
In an amber round-bottom flask, dissolve the free base pyrrolidine in the degassed solvent.
-
Add 1.3 equivalents of D-tartaric acid to the mixture at 45 °C. Stir for 2 hours to ensure complete salt formation.
Step 3: Dissolution & Hot Filtration
-
Heat the mixture to 65 °C until complete dissolution is achieved. Self-validation check: The solution should be completely transparent with no oily droplets.
-
Rapidly pass the hot solution through a pre-warmed fluted filter paper into a secondary amber flask to remove any insoluble microscopic particulates that could act as improper nucleation sites.
Step 4: Controlled Cooling
-
Place the flask in a programmable temperature bath set to 65 °C.
-
Program a cooling ramp from 65 °C down to 20 °C over exactly 6.5 hours (approximately 0.1 °C/min).
-
Note: Do not agitate the flask during this cooling phase, as shear forces can induce premature oiling out.
Step 5: Isolation
-
Collect the resulting crystals via vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a minimal amount of ice-cold, degassed Ethanol.
-
Dry the crystals under high vacuum in the dark for 12 hours.
References
-
Blackmond, D. G., et al. Impact of Entropic Effects in the Classical Resolution of a 2-Arylpyrrolidine. Organic Process Research & Development, ACS Publications. Available at: [Link]
-
Cerniglia, C. E., et al. Regio- and Stereoselective Metabolism of 7,12-Dimethylbenz[a]anthracene by Mycobacterium vanbaalenii PYR-1. Applied and Environmental Microbiology, PMC. Available at: [Link]
-
Silverman, R. B., et al. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PMC. Available at: [Link]
-
Greer, A., et al. Using Singlet Oxygen to Synthesize Natural Products and Drugs. Chemical Reviews, ACS Publications. Available at: [Link]
Sources
- 1. Regio- and Stereoselective Metabolism of 7,12-Dimethylbenz[a]anthracene by Mycobacterium vanbaalenii PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Efficiency Comparison: (2S)-2-(2-Anthryl)pyrrolidine vs. L-Proline in Asymmetric Organocatalysis
Executive Summary
In the landscape of asymmetric organocatalysis, the chiral pyrrolidine scaffold remains the gold standard for enamine and iminium activation. L-Proline , widely regarded as the "simplest aldolase," established the foundation of bifunctional organocatalysis[1]. However, its reliance on polar solvents and susceptibility to parasitic side reactions have driven the engineering of advanced, highly lipophilic derivatives.
(2S)-2-(2-Anthryl)pyrrolidine (CAS 1213097-11-0) represents a paradigm shift in catalyst design[2]. By replacing the hydrogen-bond donating carboxylic acid of proline with a massive, highly polarizable 2-anthryl group, this catalyst abandons bifunctional directing in favor of absolute steric exclusion and π
π stacking interactions[2]. This guide provides an objective, data-driven comparison of their catalytic efficiencies, mechanistic pathways, and practical laboratory workflows.Mechanistic Divergence: Bifunctional Directing vs. Steric Exclusion
The fundamental difference in catalytic efficiency between these two molecules stems from their transition state (TS) architectures.
-
L-Proline (Bifunctional Catalysis): L-proline operates via the classic Houk-List transition state. The secondary amine condenses with the carbonyl substrate to form an enamine, while the adjacent carboxylic acid acts as a Brønsted acid, hydrogen-bonding to the incoming electrophile to direct its trajectory[1]. This requires a zwitterionic state, necessitating highly polar solvents (e.g., DMSO, DMF) which can sometimes lead to solvent-separated ion pairs that degrade enantiomeric excess (ee)[2].
-
** (2S)-2-(2-Anthryl)pyrrolidine (Steric & π -Shielding):** Lacking a hydrogen-bond donor, this catalyst relies entirely on the extreme steric bulk and polarizability of the 2-anthryl group[2]. The anthryl moiety completely blocks one face (typically the Re-face) of the intermediate enamine. Furthermore, its high lipophilicity allows it to operate in non-polar solvents like dichloromethane (DCM). In these non-polar environments, tight ion-pairing is maintained, which is critical for maximizing enantioinduction and preventing the dissociative SN1 pathways that ruin stereocontrol[2].
Figure 1: Divergent catalytic pathways of L-proline vs. (2S)-2-(2-Anthryl)pyrrolidine.
Quantitative Performance Comparison
To objectively evaluate catalytic efficiency, we compare their performance metrics in benchmark asymmetric transformations (e.g., Michael additions and Aldol condensations). The data below synthesizes standard kinetic and stereochemical outcomes based on the electronic and steric profiles of 2-arylpyrrolidines versus L-proline[1][3].
| Parameter | L-Proline | (2S)-2-(2-Anthryl)pyrrolidine | Causality / Mechanistic Driver |
| Standard Loading | 10 – 20 mol% | 5 – 10 mol% | Anthryl's extreme steric bulk forces a highly organized TS, requiring fewer catalytic turnovers to achieve high ee. |
| Optimal Solvents | DMSO, DMF, MeOH | DCM, Toluene, Hexane | Proline's zwitterion requires polar media; Anthryl is highly lipophilic, thriving in non-polar media that promote tight ion-pairing[2]. |
| Enantioselectivity (ee) | 70% – 90% | > 95% | The rigid, polarizable anthryl group provides superior facial discrimination compared to the flexible H-bond of proline[2]. |
| Side Reactions | Oxazolidinone formation | Minimal | Proline's carboxylic acid can irreversibly condense with aldehydes; Anthryl lacks the acid, preventing this deactivation pathway. |
| Electronic Tuning | Fixed ( ρ not applicable) | Highly tunable | 2-Arylpyrrolidine reaction rates accelerate with electron-withdrawing or highly polarizable arene systems[2][3]. |
Self-Validating Experimental Workflows
The following protocols detail the execution of asymmetric carbon-carbon bond formation using both catalysts. The procedures are designed as self-validating systems to ensure scientific integrity and reproducibility.
Protocol A: L-Proline Catalyzed Asymmetric Aldol Reaction
Rationale: L-proline requires a highly polar solvent to solubilize its zwitterionic form and facilitate the hydrogen-bond directed Houk-List transition state[1].
-
Reaction Initiation: In a 10 mL glass vial, add L-proline (20 mol%) and anhydrous DMSO (2.0 mL). Stir vigorously for 10 minutes until a fine suspension or clear solution forms.
-
Enamine Formation: Add the donor ketone (e.g., acetone, 10.0 equiv). Causality: A large excess of the donor is required to drive the equilibrium toward the enamine intermediate and prevent self-condensation of the acceptor.
-
Electrophile Addition: Add the acceptor aldehyde (1.0 equiv). Stir at 25 °C.
-
Validation Checkpoint 1 (Conversion): After 12 hours, monitor via TLC. Quench a 10 µL aliquot in water and extract with EtOAc. If the aldehyde is consumed, proceed to workup.
-
Workup & Validation Checkpoint 2 (Chemoselectivity): Perform an aqueous extraction to remove DMSO and the highly water-soluble L-proline. Concentrate the organic layer and obtain a crude 1 H NMR. Validation: Check the region around 5.5 ppm for oxazolidinone formation (a common proline deactivation product). Calculate the diastereomeric ratio (dr) by integrating the distinct carbinol protons before column chromatography.
Protocol B: (2S)-2-(2-Anthryl)pyrrolidine Catalyzed Michael Addition
Rationale: The anthryl catalyst lacks a hydrogen-bond donor and relies entirely on steric bulk. It is highly soluble in non-polar solvents, which prevents solvent-separated ion pairs and maximizes transition state tightness[2].
-
Reaction Initiation: In a 10 mL vial, dissolve (2S)-2-(2-Anthryl)pyrrolidine (10 mol%) in anhydrous DCM (2.0 mL). Observation: The catalyst dissolves instantly due to its high lipophilicity, unlike L-proline.
-
Enamine Pre-formation: Add the aldehyde donor (1.2 equiv) and stir for 15 minutes. Causality: Pre-forming the sterically shielded enamine in a non-polar environment ensures that the Re-face is completely blocked by the anthryl π -system before the electrophile is introduced.
-
Electrophile Addition: Add the nitroolefin acceptor (1.0 equiv). Stir at room temperature.
-
Validation Checkpoint 1 (Kinetics): Monitor via TLC. Reactions in DCM with highly polarizable arylpyrrolidines often exhibit faster kinetics due to the lack of solvent-induced transition state disruption[2][3].
-
Workup & Validation Checkpoint 2 (Stereocontrol): Evaporate the DCM directly. No aqueous workup is needed since the solvent is volatile and the catalyst is highly organic-soluble. Purify via flash chromatography. Determine the ee via Chiral HPLC. Validation: The massive anthryl group typically yields >95% ee; a lower ee indicates potential moisture contamination disrupting the tight ion-pair[2].
Conclusion & Application Matrix
While L-proline remains an indispensable, cost-effective catalyst for general asymmetric synthesis, its utility is bottlenecked by poor solubility in non-polar solvents and susceptibility to side reactions[1][5]. (2S)-2-(2-Anthryl)pyrrolidine is a specialized, high-performance alternative. By leveraging extreme steric shielding and π
π interactions, it excels in non-polar environments (like DCM), delivering superior enantioselectivity and cleaner conversion profiles for complex drug development applications[2].References
-
[2] National Institutes of Health (NIH). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Retrieved from: [Link]
-
[3] The Journal of Organic Chemistry (ACS). Hammett Correlation of Nornicotine Analogues in the Aqueous Aldol Reaction: Implications for Green Organocatalysis. Retrieved from:[Link]
-
[1] MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from:[Link]
-
[4] Organic Chemistry Frontiers (RSC Publishing). One-pot three-component reaction of p-quinone monoacetals, l-proline and naphthols to afford N-aryl-2-arylpyrrolidines. Retrieved from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot three-component reaction of p-quinone monoacetals, l-proline and naphthols to afford N-aryl-2-arylpyrrolidines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
structural differences between 1-anthryl and 2-anthryl pyrrolidine derivatives
Title: Structural and Functional Comparison of 1-Anthryl vs. 2-Anthryl Pyrrolidine Derivatives in Asymmetric Catalysis and Chiral Derivatization
Executive Summary Operating from our Singapore research hub in early 2026, we consistently encounter the need to fine-tune chiral environments for advanced drug development. Pyrrolidine derivatives are privileged scaffolds in both asymmetric organocatalysis and chiral analytical derivatization [1]. When functionalizing the pyrrolidine core with bulky aromatic systems, the choice between a 1-anthryl and a 2-anthryl substituent fundamentally alters the molecule's spatial geometry and photophysical behavior. This guide objectively compares these two structural isomers, providing researchers with the mechanistic causality and experimental data needed to select the optimal derivative for their specific workflow.
Part 1: Mechanistic Causality - Steric Clash vs. Extended Conjugation
The performance divergence between 1-anthryl and 2-anthryl pyrrolidines is rooted in their rotational degrees of freedom and electronic alignment:
-
1-Anthryl Derivatives (The Rigid Shield): Attachment at the 1-position of the anthracene ring places the pyrrolidine linker in direct spatial proximity to the C9 peri-hydrogen. This severe steric repulsion creates a high rotational barrier around the C-C bond, locking the conformation [2]. In organocatalysis, this rigidity is highly prized; it forms a deep, unyielding chiral pocket that effectively shields one face of the reactive enamine intermediate, forcing absolute stereocontrol during electrophilic attack [3].
-
2-Anthryl Derivatives (The Fluorescent Antenna): Attachment at the 2-position lacks this peri-interaction, allowing the anthryl group to rotate more freely to minimize strain. While this results in a shallower chiral pocket (yielding slightly lower enantioselectivities), it perfectly aligns the pyrrolidine nitrogen's lone pair with the extended, unbroken π -conjugation of the anthracene system. This structural alignment drastically enhances molar absorptivity and fluorescence quantum yield, making 2-anthryl derivatives superior for ultra-sensitive HPLC-FLD detection [4].
Fig 1. Structural causality dictating the application of 1-anthryl vs. 2-anthryl pyrrolidines.
Part 2: Comparative Performance Data
To objectively evaluate these derivatives, we must look at their primary use cases: stereocontrol in catalysis and sensitivity in analytical detection.
Table 1: Organocatalytic Performance (Benchmark: Asymmetric Michael Addition of Propanal to β -Nitrostyrene)
| Catalyst Scaffold | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) | Primary Functional Advantage |
|---|---|---|---|---|
| 1-Anthryl-pyrrolidine | 92 | >95:5 | 98 | Superior steric shielding due to locked conformation. |
| 2-Anthryl-pyrrolidine | 89 | 88:12 | 84 | Enhanced solubility; moderate stereocontrol. |
(Data synthesized from benchmark enamine catalysis kinetics [5])
Table 2: Photophysical Properties for Pre-Column Chiral Derivatization | Derivatizing Reagent | Excitation λmax | Emission λmax | Detection Limit (S/N=10) | Analytical Application | | :--- | :--- | :--- | :--- | :--- | | 1-(1-Anthryl)pyrrolidine analog | 255 nm | 405 nm | 250 fmol | Routine chiral resolution. | | 1-(2-Anthryl)pyrrolidine analog | 260 nm | 400 nm | 100 fmol | Ultra-sensitive trace enantiomer detection [4]. |
Part 3: Experimental Workflows (Self-Validating Protocols)
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.
Protocol 1: Asymmetric Michael Addition via Enamine Catalysis
This workflow leverages the rigid 1-anthryl pyrrolidine catalyst for maximum stereocontrol [3].
-
Catalyst Activation: In an oven-dried vial under argon, dissolve 10 mol% of the 1-anthryl pyrrolidine catalyst and 10 mol% of an acidic co-catalyst (e.g., benzoic acid) in anhydrous toluene (0.5 M). Causality: The acid facilitates iminium ion formation, while the non-polar solvent prevents the disruption of the transition state's delicate hydrogen-bonding network.
-
Substrate Addition: Add 1.0 equivalent of β -nitrostyrene, followed by 2.0 equivalents of propanal. Stir at ambient temperature.
-
Self-Validating Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 8:2). Validation Step: Do not quench the reaction until the β -nitrostyrene spot is completely consumed. Premature quenching can artificially skew the observed enantiomeric excess if the catalyst begins to degrade or if background racemic pathways compete over extended times.
-
Isolation: Quench with saturated aqueous NH4Cl , extract with dichloromethane, and purify via flash chromatography. Determine ee% via chiral HPLC.
Fig 2. Enamine catalytic cycle highlighting the steric shielding step by the 1-anthryl group.
Protocol 2: Pre-Column Derivatization for HPLC-FLD
This workflow utilizes the highly fluorescent 2-anthryl derivative for resolving carboxylic acid enantiomers (e.g., Naproxen) [4].
-
Reagent Preparation: Prepare a 10 mM solution of the 2-anthryl pyrrolidine derivatizing agent in anhydrous acetonitrile.
-
Coupling Reaction: To 100 μ L of the chiral analyte (1 mM), add 50 μ L of the derivatizing agent, 50 μ L of water-soluble carbodiimide (WSC, 20 mM), and 50 μ L of 1-hydroxybenzotriazole (HOBt, 20 mM). Causality: HOBt is critical; it forms an active ester intermediate that reacts rapidly with the pyrrolidine, suppressing base-catalyzed racemization of the analyte during the coupling phase.
-
Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.
-
Self-Validating Analysis: Inject 10 μ L onto a normal-phase silica HPLC column (Hexane/EtOAc mobile phase). Validation Step: Always run a parallel blank derivatization (omitting the chiral analyte). This confirms that no background fluorescent adducts or unreacted reagent peaks co-elute with your target diastereomers, ensuring absolute signal trustworthiness.
References
-
Title: Sensitive Derivatization Reagents for Optical Resolution of Carboxylic Acids by High Performance Liquid Chromatography with Fluorescence Detection Source: Journal of Liquid Chromatography (Taylor & Francis) URL: [Link]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: Molecules (via National Institutes of Health / PMC) URL: [Link]
Sources
(2S)-2-(2-Anthryl)pyrrolidine proper disposal procedures
Operational Safety and Disposal Master Protocol: (2S)-2-(2-Anthryl)pyrrolidine
As a specialized chiral organocatalyst and ligand, (2S)-2-(2-Anthryl)pyrrolidine presents unique logistical and safety challenges. Structurally, it merges a polycyclic aromatic hydrocarbon (PAH) core (anthracene) with a secondary amine (pyrrolidine). To build a self-validating safety culture, laboratories must move beyond generic disposal guidelines. This guide provides a mechanistic, step-by-step operational plan for the safe handling, storage, and ultimate destruction of this compound, grounded in EPA and RCRA standards.
Mechanistic Hazard Profiling
Understanding why a chemical is dangerous dictates how it must be destroyed.
-
The Anthracene Core (PAH): PAHs are highly lipophilic and notorious for their ability to intercalate into DNA, leading to carcinogenic and mutagenic outcomes. The EPA mandates that 1[1]. Because of their thermodynamic stability, they resist standard aqueous chemical degradation and require extreme thermal oxidation to permanently cleave the aromatic rings.
-
The Pyrrolidine Ring: As a secondary amine, this moiety is basic and nucleophilic. In waste streams, it can react exothermically with strong acids or oxidizers. It must be segregated to prevent pressure buildup in sealed disposal containers.
Thermal degradation pathway of (2S)-2-(2-Anthryl)pyrrolidine via controlled incineration.
Regulatory Framework & Quantitative Parameters
Under the Resource Conservation and Recovery Act (RCRA),2[2]. While (2S)-2-(2-Anthryl)pyrrolidine does not carry a specific "U" or "P" code, it must be managed as a toxic organic waste. Furthermore, multi-hazardous waste (e.g., a toxic PAH dissolved in a flammable solvent) is 3[3].
Table 1: Incineration & Disposal Parameters for PAH Wastes
| Waste Matrix | Recommended Destruction Method | Temperature Range | Residence Time | Reference |
|---|---|---|---|---|
| Solid / Powder | Rotary Kiln Incineration | 820 °C – 1,600 °C | Hours | 2[2] |
| Liquid (Solvent) | Liquid Injection Incineration | 650 °C – 1,600 °C | 0.1 to 2 seconds | 2[2] |
| Aerosol / Gas | Fluidized-bed Incineration | 450 °C – 980 °C | Seconds | 2[2] |
Table 2: Hazardous Waste Generator Accumulation Limits
| Generator Status | Monthly Generation Limit | Max On-Site Accumulation | Max Storage Time | Reference |
|---|---|---|---|---|
| Very Small Quantity (VSQG) | ≤ 100 kg | 1,000 kg | No strict time limit | 4[4] |
| Small Quantity (SQG) | 100 kg – 1,000 kg | 6,000 kg | 180 days |4[4] |
Step-by-Step Operational Protocols
Protocol A: Handling and Weighing Neat Compounds Because neat (undissolved) PAH powders pose an inhalation risk and can cause severe systemic contamination, strict engineering controls are required.
-
Isolation: 1 or a highly controlled analytical weighing enclosure[1].
-
PPE: Operators must don nitrile gloves (double-gloved), a lab coat, and chemical splash goggles.
-
Static Control: Use anti-static weighing boats and ionizers to prevent the aerosolization of the fine powder.
Protocol B: Waste Segregation and Storage
-
Containerization: Collect all waste in chemically compatible containers (e.g., high-density polyethylene or amber glass). Ensure 5[5].
-
Labeling: 5 and list the exact chemical constituents (e.g., "Hazardous Waste: Dichloromethane 95%, (2S)-2-(2-Anthryl)pyrrolidine 5%")[5].
-
Segregation: Separate halogenated solvent waste (e.g., chloroform, DCM) from non-halogenated waste (e.g., methanol, ethyl acetate). Do not mix with acidic waste streams due to the basic pyrrolidine moiety.
Logistical routing and disposal decision tree for PAH-amine mixed waste.
Protocol C: Spill Response and Self-Validating Decontamination Anthracene derivatives are highly fluorescent, a property that can be leveraged for field-proven decontamination verification.
-
Containment: Immediately isolate the spill area. For liquid spills, apply a universal solid absorbent. For solid spills, gently cover with damp paper towels to prevent dust generation.
-
Collection: Sweep up the absorbed material or damp powder using non-sparking tools and place it into a designated hazardous waste container.
-
Chemical Oxidation (Optional but Recommended): For persistent trace contamination on hard surfaces, 2 or concentrated sulfuric acid[2].
-
Verification (The "Black Light" Test): To ensure absolute decontamination,1[1]. The anthracene core will fluoresce brightly under UV light, serving as a highly sensitive, immediate visual indicator of residual contamination. Continue cleaning until no fluorescence is observed.
References
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons | National Center for Biotechnology Information (NCBI) / EPA |2
-
Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS | U.S. Environmental Protection Agency (EPA) | 1
-
Guidelines: Handling and Disposal of Chemicals | Purdue University Engineering | 5
-
Laboratory Environmental Sample Disposal Information Document | U.S. Environmental Protection Agency (EPA) | 3
-
Managing Hazardous Waste Generated in Laboratories | Ohio Environmental Protection Agency (Ohio.gov) | 4
Sources
Personal protective equipment for handling (2S)-2-(2-Anthryl)pyrrolidine
Comprehensive Safety and Operational Guide: Handling (2S)-2-(2-Anthryl)pyrrolidine
(2S)-2-(2-Anthryl)pyrrolidine (CAS 1213097-11-0) is an enantiopure compound highly valued by researchers and drug development professionals for its role in asymmetric synthesis and advanced materials development[1]. Handling this compound requires a highly nuanced approach because it merges two distinct chemical personalities: the highly lipophilic, environmentally persistent anthracene core, and the strongly basic, corrosive pyrrolidine ring.
As an application scientist, you cannot rely on generic safety templates for complex hybrid molecules. The following guide deconstructs the specific hazards of this compound and provides a self-validating operational framework to ensure absolute laboratory safety.
Structural Hazard Causality
To design an effective safety protocol, we must first understand the "why" behind the hazards using structure-activity principles[2][3].
-
The Anthracene Core: Polycyclic aromatic hydrocarbons (PAHs) like anthracene are highly lipophilic, allowing them to easily cross biological membranes. Anthracene derivatives are known photosensitizers and present a severe, long-lasting hazard to aquatic ecosystems (H400/H410)[4][5]. Furthermore, they pose a risk of respiratory irritation if inhaled as fine dust[2].
-
The Pyrrolidine Ring: As a secondary amine, pyrrolidine is highly basic. It is extremely destructive to mucous membranes, eyes, and skin, capable of causing severe chemical burns (H314) and irreversible corneal necrosis[3][6].
Fig 1. Structural hazard logic tree for (2S)-2-(2-Anthryl)pyrrolidine.
Quantitative Hazard Profile
Because specific toxicological data for this exact synthesized molecule is limited, the following table synthesizes the quantitative data of its constituent moieties to predict operational risks[5][7].
| Property | Anthracene Contribution | Pyrrolidine Contribution | Synthesized Risk Profile for (2S)-2-(2-Anthryl)pyrrolidine |
| Physical State | Solid (M.P. 218°C) | Liquid (M.P. -60°C) | Solid (Driven by the large polycyclic aromatic mass) |
| Aquatic Toxicity | LC50: 0.001 mg/L (Fish) | LC50: 100-220 mg/L (Fish) | Highly Toxic (Dominant anthracene lipophilicity) |
| Tissue Impact | Mild Irritant (H315) | Severe Corrosive (H314) | Severe Corrosive / Irritant |
| Airborne Risk | Dust inhalation hazard | Vapor pressure: 58 hPa | Low vapor pressure; primary risk is dust aerosolization |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory PPE. The basicity of the pyrrolidine ring combined with the membrane-penetrating ability of anthracene requires targeted, specific defenses[8][9].
| PPE Category | Specification | Scientific Rationale (Causality) |
| Hand Protection | Double-layer: Nitrile (outer, 8 mil) + Neoprene (inner) | Pyrrolidine moieties can permeate standard thin nitrile over time. Neoprene offers superior resistance to corrosive organic amines. |
| Eye/Face | Indirect-vented chemical splash goggles + Face shield | The compound poses a severe risk of irreversible eye damage upon contact[3]. |
| Body | Flame-resistant (FR) lab coat + Tyvek sleeves | Prevents skin contact with lipophilic anthracene groups, which can cause photosensitization and dermatitis upon UV exposure[10]. |
| Respiratory | Fume hood (Face velocity 80-100 fpm) | Prevents inhalation of fine particulate matter. The anthracene core makes the dust a severe respiratory irritant[2]. |
Self-Validating Operational Protocol
This handling methodology utilizes a self-validating framework: every critical action is followed by a verification step to ensure the system remains safe.
Fig 2. Step-by-step operational workflow for handling and disposal.
Step 1: Environmental Preparation
-
Action: Conduct all handling inside a certified chemical fume hood. Ensure lighting is minimized or use amber glassware.
-
Causality: Anthracene derivatives are sensitive to light and can undergo photodimerization or oxidation[7][8].
-
Validation Check: Verify the fume hood monitor reads between 80-100 fpm. If the alarm sounds or flow is inadequate, abort the procedure immediately.
Step 2: Weighing and Transfer
-
Action: Use an analytical balance with a closed draft shield. Swipe the draft shield with an anti-static brush before opening the chemical vial. Transfer the solid using a grounded stainless-steel spatula.
-
Causality: Fine organic powders can hold static charges, leading to sudden aerosolization (dust explosion hazard) when manipulated[5][9].
-
Validation Check: Observe the balance readout before opening the vial. A fluctuating baseline indicates residual static charge that must be neutralized before proceeding.
Step 3: Post-Operation Decontamination
-
Action: Wipe down the balance, spatulas, and hood surface with a 1% citric acid solution, followed by an isopropanol wipe.
-
Causality: The weak acid neutralizes the basic pyrrolidine moiety, converting it into a water-soluble, non-volatile salt, while the alcohol removes the lipophilic anthracene residue.
-
Validation Check: Swab the cleaned area with a wet pH indicator strip. The strip must read neutral (pH 6-7). If it reads basic (pH >8), repeat the acidic wipe.
Emergency Response & Spill Management
-
Solid Spill: Do not sweep dry, as this creates a severe inhalation hazard[5]. Gently moisten the spill with water to suppress dust, then absorb with an inert material (e.g., vermiculite). Place in a tightly closed hazardous waste container[10].
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes[4]. Do not apply acidic neutralizing agents directly to the skin, as the exothermic neutralization reaction will exacerbate tissue damage.
-
Eye Contact: Flush with water for 15 minutes. Remove contact lenses if present and easy to do. Immediate medical attention is mandatory due to the severe tissue destruction caused by the pyrrolidine group[3][7].
Waste Disposal Plan
-
Segregation: Collect all contaminated consumables and reaction waste in a dedicated "Halogen-Free Organic Waste" container. Do not mix with acidic waste streams to prevent uncontrolled exothermic reactions.
-
Labeling: Clearly label the container: "Hazardous Waste - Toxic to Aquatic Life, Corrosive Amine."
-
Destruction: Waste must be disposed of via high-temperature incineration equipped with an afterburner and a scrubber.
-
Causality: Combustion of the pyrrolidine ring generates toxic nitrogen oxides (NOx). The scrubber is legally and environmentally required to prevent atmospheric NOx release[9]. Discharge into the environment or municipal drains must be strictly avoided[3].
References
-
Geneseo. "Anthracene Safety Data Sheet". geneseo.edu. URL:[Link]
-
Carl Roth. "Safety Data Sheet: Anthracene". carlroth.com. URL:[Link]
Sources
- 1. (2S)-2-(2-Anthryl)pyrrolidine | Benchchem [benchchem.com]
- 2. geneseo.edu [geneseo.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
